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  • Product: 5-Acetylfuran-2-carboxylic acid
  • CAS: 13341-77-0

Core Science & Biosynthesis

Foundational

The Natural Occurrence, Biosynthesis, and Analytical Profiling of Furan-Based Carboxylic Acids

A Comprehensive Guide for Discovery Scientists and Drug Development Professionals Executive Summary & Scientific Context Furan-based carboxylic acids, particularly furan fatty acids (FuFAs) and their catabolites (urofura...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Discovery Scientists and Drug Development Professionals

Executive Summary & Scientific Context

Furan-based carboxylic acids, particularly furan fatty acids (FuFAs) and their catabolites (urofuranic acids), represent a highly specialized class of heterocyclic lipids. Characterized by a central furan ring flanked by a carboxyalkyl chain and an alkyl moiety, these compounds are potent natural antioxidants and radical scavengers[1]. Despite their low abundance relative to polyunsaturated fatty acids (PUFAs), furan carboxylic acids are critical in protecting cellular membranes from oxidative stress[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic descriptions. We will deconstruct the biological origins of these compounds, map their biosynthetic and catabolic pathways, and provide a self-validating analytical protocol for their extraction and quantification using GC-MS and LC-MS.

Structural Diversity and Natural Occurrence

Furan carboxylic acids are ubiquitous yet elusive. They are synthesized de novo by plants, algae, and specific bacteria, and subsequently bioaccumulate in marine organisms and mammals through dietary intake[3].

Key Structural Classes
  • Furan Fatty Acids (FuFAs): Typically feature a carboxyalkyl chain (9, 11, or 13 carbons) at the α1-position, a propyl or pentyl chain at the α2-position, and mono- or di-methylation at the β-positions[1].

  • Urofuranic Acids: Dicarboxylic acid catabolites of FuFAs, excreted in mammalian urine following β- and ω-oxidation[4].

  • Short-Chain Furan Carboxylic Acids: Such as 5-(hydroxymethyl)furan-2-carboxylic acid (Sumiki's acid) and 4-(hydroxymethyl)furan-3-carboxylic acid, often isolated from endophytic fungi and Streptomyces species[5][6].

Quantitative Distribution Across Natural Sources

Table 1: Natural sources and relative abundance of key furan-based carboxylic acids.

Source CategorySpecific Organism/MatrixDominant Furan Carboxylic AcidTypical Concentration / Note
Marine Organisms Northern Pike (Esox lucius) testesF6 (11D5-FuFA)High bioaccumulation in phospholipids and cholesterol esters[1][4]
Fungi Meadow mushrooms (Agaricus spp.)9D5-FuFA9.0–33 mg/100 g (dry weight)[7]
Bacteria Rhodobacter sphaeroides19Fu-FA, 9M5-FuFA, 9D5-FuFASynthesized under oxidative stress (singlet oxygen exposure)[2][8]
Mammalian Biofluids Human/Rat UrineUrofuranic acids, CMPFExcreted as end-products of FuFA metabolism; highly variable[4][9]

Mechanistic Pathways: Biosynthesis and Catabolism

Understanding the biosynthesis of furan carboxylic acids is critical for metabolic engineering and synthetic biology applications.

Bacterial Biosynthesis

In α-proteobacteria like Rhodobacter sphaeroides, FuFA biosynthesis diverges from eukaryotic pathways. The process begins with the methylation of an unsaturated fatty acid (e.g., cis-vaccenic acid) by a SAM-dependent fatty acyl methylase (UfaM) to form a methylated intermediate[8][10]. Subsequent desaturation and oxygenation (catalyzed by novel enzymes like UfaO) form the furan ring, yielding monomethylated FuFAs (e.g., 9M5-FuFA), which can be further methylated by FufM to dimethylated derivatives (9D5-FuFA)[8].

Mammalian Catabolism

Mammals do not synthesize FuFAs de novo but absorb them from the diet. In the liver, FuFAs undergo rapid but incomplete catabolism. The proximal carboxyalkyl chain undergoes β-oxidation until it reaches three carbon atoms from the furan ring. Concurrently, the terminal alkyl chain undergoes ω-oxidation followed by α-oxidation, resulting in a dicarboxylic "urofuranic acid" (e.g., CMPF) which is excreted in urine[3][4].

Biosynthesis Precursor cis-Vaccenic Acid (Phospholipid-bound) Methylation SAM-Dependent Methylation (UfaM Enzyme) Precursor->Methylation Intermediate Methylated Unsaturated FA (11-Me-18:1) Methylation->Intermediate Oxygenation Desaturation & Oxygenation (UfaO Monooxygenase) Intermediate->Oxygenation MonoFuFA Monomethyl Furan Fatty Acid (e.g., 9M5-FuFA) Oxygenation->MonoFuFA DiMethylation Second Methylation (FufM Enzyme) MonoFuFA->DiMethylation Mammal Dietary Intake by Mammals MonoFuFA->Mammal DiFuFA Dimethyl Furan Fatty Acid (e.g., 9D5-FuFA) DiMethylation->DiFuFA DiFuFA->Mammal Catabolism Hepatic β- and ω-Oxidation Mammal->Catabolism Urofuran Urofuranic Acids (Excreted in Urine) Catabolism->Urofuran

Bacterial biosynthesis of furan fatty acids and their subsequent mammalian catabolism.

Experimental Protocol: Extraction and Profiling of Furan Fatty Acids

Causality in Experimental Design
  • Why Hydrogenation? FuFAs are present in trace amounts alongside overwhelming quantities of PUFAs. Because the furan ring is remarkably resistant to catalytic hydrogenation compared to olefinic double bonds, hydrogenating the lipid extract converts PUFAs to saturated fatty acids, drastically simplifying the chromatogram and preventing co-elution[7].

  • Why Transesterification? Free furan carboxylic acids and triglyceride-bound FuFAs are too polar and non-volatile for direct GC-MS. Conversion to Fatty Acid Methyl Esters (FAMEs) ensures optimal volatility and peak shape.

  • Self-Validation: The protocol incorporates an internal standard (e.g., a synthetic non-naturally occurring odd-chain FuFA) added prior to extraction to calculate absolute recovery and monitor degradation throughout the entire workflow.

Step-by-Step Methodology

Phase 1: Lipid Extraction & Protection

  • Homogenization: Homogenize 1.0 g of lyophilized tissue (e.g., fungal biomass or fish liver) in a 2:1 (v/v) chloroform/methanol mixture containing 0.01% BHT (butylated hydroxytoluene) to quench radical-mediated ring opening[11].

  • Internal Standard Addition: Spike the homogenate with 10 µg of an isotopically labeled or non-endogenous furan carboxylic acid standard.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution. Vortex and centrifuge at 3000 × g for 10 minutes. Recover the lower organic phase and dry under a gentle stream of ultra-pure nitrogen.

Phase 2: Transesterification 4. Derivatization: Resuspend the lipid extract in 2 mL of 1% sulfuric acid in methanol. Incubate at 70°C for 2 hours in a sealed vial to generate methyl esters (FAMEs and FuFA-MEs). 5. Extraction of Esters: Cool to room temperature, add 2 mL of hexane and 1 mL of water. Vortex and collect the upper hexane layer.

Phase 3: Catalytic Hydrogenation 6. Reduction: Transfer the hexane extract to a pressure-resistant vial. Add 5 mg of Platinum(IV) oxide (PtO₂) catalyst. 7. Hydrogenation: Purge the vial with H₂ gas and maintain under 1 atm of H₂ at room temperature for 1 hour. The furan ring remains intact while PUFAs are fully saturated[7]. 8. Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove the catalyst.

Phase 4: GC-MS Analysis 9. Injection: Inject 1 µL of the hydrogenated extract into a GC-MS equipped with a highly polar capillary column (e.g., DB-WAX or HP-88). 10. Detection: Operate the MS in Electron Impact (EI) mode (70 eV). Monitor specific fragment ions: m/z 123 (base peak for propyl-substituted furan rings) and m/z 279 (cleavage in the alkyl chain) to unequivocally identify FuFA-MEs[7].

Workflow Sample Biological Sample (+ Internal Standard) Extraction Folch Extraction (CHCl3:MeOH + BHT) Sample->Extraction Deriv Transesterification (H2SO4/MeOH) Extraction->Deriv Hydro Catalytic Hydrogenation (PtO2 / H2) Deriv->Hydro Converts to FAMEs GCMS GC-MS Analysis (EI Mode, m/z 123) Hydro->GCMS Eliminates PUFAs Data Quantification & Validation GCMS->Data

Analytical workflow for the extraction, protection, and quantification of furan fatty acids.

Therapeutic and Diagnostic Potential

The unique electron-rich tetraalkyl-substituted furan ring allows these carboxylic acids to act as exceptional radical scavengers. One furan ring can efficiently trap two peroxyl radicals, generating a dioxoene intermediate and halting lipid peroxidation cascades[1][11].

Furthermore, the catabolites of these acids have gained traction as clinical biomarkers. 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), a major urofuranic acid, is heavily monitored in metabolic studies. Its plasma concentration fluctuates significantly in patients with renal failure and those progressing to type 2 diabetes, though its exact role (causative agent vs. dietary marker of fish intake) remains a subject of intense scientific debate[9]. Additionally, exposure to exogenous furan (a processing contaminant) results in the formation of reactive cis-2-butene-1,4-dial (BDA), which cross-links with amino acids to form urinary biomarkers like GSH-BDA and BDA-Nα-acetyllysine, providing a non-invasive readout of toxicological exposure[12][13].

References

  • Lemke, R. A. S., et al. (2020). "A bacterial biosynthetic pathway for methylated furan fatty acids." Journal of Biological Chemistry. Available at:[Link]

  • Lemke, R. A. S., et al. (2019). "Synthesis and scavenging role of furan fatty acids." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Trenkamp, S., et al. (2023). "Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health." Nutrients. Available at:[Link]

  • Wendlinger, C., & Vetter, W. (2022). "Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities." Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Sand, D. M., et al. (1983). "Catabolism of fish furan fatty acids to urofuran acids in the rat." Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at:[Link]

  • Spiteller, G. (2005). "Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids. Available at:[Link]

  • Wakimoto, T., et al. (2011). "Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Peterson, L. A., et al. (2011). "Abundant rodent furan-derived urinary metabolites are associated with tobacco smoke exposure in humans." Chemical Research in Toxicology. Available at:[Link]

  • Sinclair, A. J., et al. (2018). "Furan fatty acids – Beneficial or harmful to health?" Prostaglandins, Leukotrienes and Essential Fatty Acids. Available at:[Link]

  • Kraehenbuehl, K., et al. (2024). "Metabolic pathways of furan and potential urinary biomarkers of furan exposure." Archives of Toxicology. Available at:[Link]

Sources

Exploratory

Unlocking the Biological Potential of 5-Acetylfuran-2-Carboxylic Acid Derivatives

An in-depth technical guide designed for researchers, scientists, and drug development professionals. Executive Summary The furan-2-carboxylic acid (2-furoic acid) scaffold is a privileged structure in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide designed for researchers, scientists, and drug development professionals.

Executive Summary

The furan-2-carboxylic acid (2-furoic acid) scaffold is a privileged structure in medicinal chemistry. Among its functionalized analogs, 5-acetylfuran-2-carboxylic acid and its bioisosteric derivatives (such as 5-amido and thiadiazole-substituted furan-2-carboxylates) have emerged as highly potent modulators of critical biological pathways. This whitepaper provides a comprehensive technical analysis of their biological activities, focusing on their roles as anticancer agents, antimicrobial compounds, and dual inhibitors of the macrophage migration inhibitory factor (MIF) cytokine family.

By detailing the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols, this guide serves as an authoritative blueprint for drug development professionals aiming to translate these molecules into clinical candidates.

Core Mechanistic Pathways: The D-DT/MIF-1 Axis

A breakthrough in the application of furan-2-carboxylic acid derivatives lies in their ability to act as dual inhibitors of D-dopachrome tautomerase (D-DT, also known as MIF-2) and Macrophage Migration Inhibitory Factor-1 (MIF-1) . Both cytokines are overexpressed in various malignancies and drive tumor progression and immune evasion by binding to the CD74/CD44 receptor complex, subsequently triggering the MAPK/ERK signaling cascade .

Causality in Target Engagement

D-DT and MIF-1 possess a highly conserved N-terminal proline (Pro-1) that acts as a catalytic base in tautomerization reactions. Derivatives of 5-acetylfuran-2-carboxylic acid—specifically those modified into 5-amido-furan-2-carboxylic acids (e.g., Compound 4h)—competitively bind to this tautomerase active site. The carboxylic acid moiety forms critical hydrogen bonds with the target's basic residues, while the hydrophobic tail (derived from the C-5 position) occupies the hydrophobic pocket, sterically hindering the cytokine from interacting with its CD74 receptor.

Pathway MIF MIF-1 / D-DT Cytokines (Active Tautomerase Site) Receptor CD74 / CD44 Receptor Complex MIF->Receptor Binds & Activates ERK ERK Phosphorylation (MAPK Cascade) Receptor->ERK Signal Transduction Proliferation Tumor Proliferation & Immune Evasion ERK->Proliferation Gene Expression Inhibitor Furan-2-carboxylic Acid Derivatives Inhibitor->MIF Competitive Inhibition at Pro-1 Pocket

Fig 1. Mechanism of D-DT/MIF-1 pathway inhibition by furan-2-carboxylic acid derivatives.

Structure-Activity Relationship (SAR) Profiling

The biological efficacy of 5-acetylfuran-2-carboxylic acid derivatives is heavily dependent on the electronic and steric properties of the substitutions at the C-2 and C-5 positions .

  • C-2 Carboxylic Acid Modifications : The free carboxylic acid is generally required for anchoring the molecule to the Pro-1 residue of D-DT/MIF-1. However, converting the acid into a silver(I) complex (e.g., AgFu2c) drastically shifts the biological profile toward direct cytotoxicity, inducing G2/M cell cycle arrest and apoptosis in Jurkat cell lines.

  • C-5 Acetyl/Amido Substitutions : The 5-acetyl group serves as an excellent synthetic handle. Through the Hurd-Mori reaction, 5-acetylfuran-2-carboxylates can be converted into 1,2,3-thiadiazole derivatives, which exhibit broad-spectrum antimicrobial activity against E. coli and Candida albicans, as well as potent antitumor activity against MCF-7 breast cancer cells .

Quantitative Data Summary

The following table synthesizes the biological activity metrics of key furan-2-carboxylic acid derivatives across various targets.

Compound DesignationStructural Derivative TypePrimary Target / Cell LineEfficacy (IC50 / MIC)Primary Biological Function
Compound 10b Optimized 5-amido-furan-2-carboxylateMIF-1 Enzyme1.0 µMAnticancer / Anti-inflammatory
Compound 4h 5-(4-chlorobenzamido)furan-2-carboxylic acidD-DT Enzyme2.4 µMAnticancer / Anti-inflammatory
AgFu2c Silver(I) furan-2-carboxylate complexJurkat Cell Line8.00 µMCytotoxicity (Apoptosis)
Compound 31 5-(1,2,3-thiadiazol-4-yl)furan-2-carboxylateMCF-7 Cell Line< 10.0 µMAntitumor
Compound 8c Amine-substituted furan derivativeHeLa Cell Line62.37 µg/mLCytotoxicity

Validated Experimental Methodologies

To ensure scientific integrity, any evaluation of these derivatives must rely on self-validating assay systems. Below are the definitive protocols for evaluating the biochemical and cellular efficacy of furan-2-carboxylic acid derivatives.

Protocol A: D-DT/MIF-1 Tautomerase Enzymatic Assay

Rationale: Because the tautomerase active site overlaps with the receptor-binding domain, enzymatic inhibition is a highly reliable proxy for pharmacological target engagement.

  • Reagent Preparation: Prepare a 10 mM sodium phosphate assay buffer containing 1 mM EDTA (pH 6.2). Dilute recombinant human D-DT or MIF-1 to a final well concentration of 50 nM.

  • Compound Incubation: Dissolve the furan-2-carboxylic acid derivative in DMSO. Add varying concentrations (0.1 µM to 100 µM) to the enzyme solution. Maintain the final DMSO concentration at ≤1% to prevent enzyme denaturation. Pre-incubate for 15 minutes at 25°C.

  • Substrate Addition: Freshly synthesize the substrate, L-dopachrome methyl ester, by oxidizing L-dopa methyl ester with sodium periodate. Add the substrate to the microplate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 475 nm using a microplate reader for 5 minutes.

  • Validation Checkpoint (Self-Validation): Include ISO-1 (a standard MIF inhibitor) as a positive control. The assay is only deemed valid if the IC50 of ISO-1 falls within the established literature range of 10–20 µM.

Protocol B: Cellular ERK Phosphorylation Assay (A549 Cells)

Rationale: Biochemical binding must translate to cellular signaling blockade. Measuring downstream ERK phosphorylation confirms that the derivative successfully prevents the cytokine from activating the CD74 receptor in a live-cell environment.

  • Cell Culture & Starvation: Seed A549 lung adenocarcinoma cells in 6-well plates at 2×105 cells/well. Once adhered, replace with serum-free media for 16 hours to establish a quiescent signaling baseline.

  • Treatment: Treat the cells with the derivative (e.g., 10 µM) for 2 hours.

  • Stimulation: Spike the wells with recombinant D-DT (100 ng/mL) for exactly 15 minutes to trigger the MAPK cascade.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical for preserving the transient p-ERK signal).

  • Western Blotting & Validation Checkpoint: Resolve via SDS-PAGE and probe for both p-ERK (Thr202/Tyr204) and total-ERK. Validation Rule: Total-ERK bands must remain uniform across all lanes. Fluctuations in total-ERK indicate unequal protein loading or compound-induced acute cytotoxicity, rendering the phosphorylation data invalid.

Workflow Synthesis 1. Synthesis & Purification Assay 2. Tautomerase Enzyme Assay Synthesis->Assay >95% Purity NMR 3. 1H-15N NMR Endpoint Titration Assay->NMR IC50 < 10 µM (ISO-1 Validated) Cell 4. Cellular ERK Phosphorylation NMR->Cell Direct Binding Confirmed

Fig 2. Step-by-step screening workflow for D-DT and MIF-1 dual inhibitors.

Conclusion

The 5-acetylfuran-2-carboxylic acid scaffold is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By strategically modifying the C-2 and C-5 positions, drug development professionals can engineer molecules that selectively disrupt the MIF/D-DT inflammatory axis or exhibit targeted cytotoxicity against aggressive tumor lines. Adhering to the rigorous, self-validating protocols outlined in this guide ensures that structural optimizations yield robust, reproducible, and clinically relevant data.

References

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link] [1]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI. Available at:[Link][1]

Sources

Foundational

Chemical structure and properties of 5-Acetylfuran-2-carboxylic acid

An In-Depth Technical Guide to 5-Acetylfuran-2-carboxylic acid Abstract 5-Acetylfuran-2-carboxylic acid is a multifunctional chemical intermediate of significant interest to the pharmaceutical and fine chemical industrie...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Acetylfuran-2-carboxylic acid

Abstract

5-Acetylfuran-2-carboxylic acid is a multifunctional chemical intermediate of significant interest to the pharmaceutical and fine chemical industries. Its rigid furan scaffold, substituted with both a ketone and a carboxylic acid, provides a versatile platform for the synthesis of complex molecular architectures and novel bioactive compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, established synthetic routes, and key applications of 5-acetylfuran-2-carboxylic acid, with a particular focus on its utility in drug discovery and development. Detailed experimental considerations and safety protocols are also discussed to provide researchers, scientists, and drug development professionals with a practical and in-depth resource.

Chemical Identity and Molecular Structure

5-Acetylfuran-2-carboxylic acid, also known by its synonym 5-acetyl-2-furoic acid, is a disubstituted furan derivative.[1] The structural arrangement of its functional groups—a carboxylic acid at the C2 position and an acetyl group at the C5 position—imparts a unique reactivity profile that is highly valuable in organic synthesis.

Table 1: Chemical Identifiers for 5-Acetylfuran-2-carboxylic acid

IdentifierValue
IUPAC Name 5-acetylfuran-2-carboxylic acid[2][3]
Synonyms 5-acetyl-2-furoic acid[1]
CAS Number 13341-77-0[1][2][3][4]
Molecular Formula C₇H₆O₄[1][3]
Molecular Weight 154.12 g/mol [2]
Canonical SMILES CC(=O)C1=CC=C(O1)C(=O)O[2][4]
InChI Key MVLQSHUTWBHYIU-UHFFFAOYSA-N[1][2]

The molecular structure features a planar, aromatic furan ring, which influences the electronic properties and spatial orientation of the substituents. The electron-withdrawing nature of both the acetyl and carboxylic acid groups deactivates the furan ring towards electrophilic aromatic substitution, while simultaneously activating the C3 and C4 positions for nucleophilic attack under certain conditions.

Caption: Chemical structure of 5-Acetylfuran-2-carboxylic acid.

Physicochemical and Spectroscopic Properties

5-Acetylfuran-2-carboxylic acid is typically supplied as a solid powder. A summary of its key physicochemical properties is provided below.

Table 2: Physicochemical Properties of 5-Acetylfuran-2-carboxylic acid

PropertyValueSource(s)
Physical Form Solid, powder[1]
Melting Point 206-210 °C
Purity ≥95%[1][2][3]
Storage Temperature Room temperature or 2-8°C, sealed in a dry, well-ventilated area[1][5]
Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of 5-acetylfuran-2-carboxylic acid. Theoretical and experimental studies provide a detailed understanding of its spectral characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the furan ring protons and the methyl protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the substituents.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the furan ring, appear at characteristic chemical shifts.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the various functional groups present in the molecule. Key vibrations include the O-H stretch of the carboxylic acid, the C=O stretches of the ketone and carboxylic acid, and the C-O-C stretch of the furan ring.[6][7]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak. Fragmentation patterns are often dominated by the loss of the alkoxy group from the ester (if derivatized) leading to a stable furoylium cation.[8]

Table 3: Representative Spectroscopic Data

TechniqueFeatureObserved Signal (ppm or cm⁻¹)
¹H NMR Furan ring protons~6.6-7.7
Methyl protons (-CH₃)~2.6
¹³C NMR Carbonyl carbon (acid)~159
Carbonyl carbon (ketone)~186
Furan ring carbons~113-153
IR C=O stretch (ketone)~1680
C=O stretch (acid)~1730
O-H stretch (acid)~2500-3300 (broad)

Note: Exact spectral values can vary depending on the solvent and instrument used.

Synthesis and Purification

The synthesis of 5-acetylfuran-2-carboxylic acid and its derivatives can be achieved through various routes. A common approach involves the oxidation of a suitable precursor, such as 2-acetylfuran or 5-hydroxymethylfurfural (HMF).[9][10] The catalytic oxidation of HMF, a bio-based platform chemical, represents a sustainable pathway to furan-2,5-dicarboxylic acid (FDCA), a related and important monomer.[10]

Another synthetic strategy involves the direct carboxylation of a furan derivative. For instance, furan-2-carboxylic acid can be converted to furan-2,5-dicarboxylic acid in a one-step process using carbon dioxide under strongly basic conditions.[11] The cross-ketonization of methyl 2-furoate with acetic acid over a ZrO₂ catalyst also presents an innovative pathway to acyl furans like 2-acetylfuran, a precursor to the target molecule.[12]

Caption: A generalized workflow for the synthesis of furan carboxylic acids via oxidation.

Exemplary Synthesis Protocol: Oxidation of 2-Acetylfuran

This protocol is based on the general principle of oxidizing 2-acetylfuran to a carboxylic acid derivative.[9]

Materials:

  • 2-Acetylfuran

  • Aqueous sodium nitrite

  • Suitable aqueous solvent

  • Acid (for acidification step)

  • Standard laboratory glassware and equipment

  • Fume hood

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-acetylfuran in a suitable aqueous solvent within a reaction vessel.[9]

  • Oxidation: Carefully add a solution of aqueous sodium nitrite to the reaction mixture while controlling the temperature. The reaction proceeds via the oxidation of the acetyl group.[9]

  • Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, acidify the mixture to precipitate the product.[9]

  • Purification: Filter the resulting precipitate, wash it with cold water, and dry it under a vacuum to obtain the desired product.[9] Further purification can be achieved through recrystallization if necessary.

Rationale: The choice of a mild oxidizing agent like sodium nitrite allows for the selective oxidation of the acetyl group. Acidification is necessary to protonate the carboxylate salt and precipitate the less soluble carboxylic acid.

Applications in Research and Drug Development

The unique chemical structure of 5-acetylfuran-2-carboxylic acid makes it a valuable building block in medicinal chemistry. Furan-containing compounds are of significant interest due to their presence in numerous biologically active molecules and their ability to serve as bioisosteres for other aromatic rings.

Intermediate in Pharmaceutical Synthesis

2-Acetylfuran, a closely related precursor, is a key starting material for the synthesis of the side chain of Cefuroxime, a second-generation cephalosporin antibiotic.[9] The synthesis involves the oxidation of 2-acetylfuran to 2-furanyloxoacetic acid, demonstrating the pharmaceutical relevance of this class of compounds.[9]

Scaffold for Novel Bioactive Molecules

Furan-2-carboxylic acid derivatives have been explored as inhibitors of various biological targets. For example, derivatives have been identified as dual inhibitors of D-dopachrome tautomerase (D-DT) and macrophage migration inhibitory factor-1 (MIF-1), which are cytokines involved in cancer and inflammation.[13][14] One such derivative, 4h , demonstrated IC₅₀ values of 2.4 µM for D-DT and 9.8 µM for MIF-1.[14] Subsequent optimization led to an even more potent inhibitor, 10b , with IC₅₀ values of 1.5 µM for D-DT and 1.0 µM for MIF-1.[14] These findings highlight the potential of the furan-2-carboxylic acid scaffold in developing novel therapeutics.

Furthermore, furan derivatives are investigated for a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9][15] The reactivity of the acetyl and carboxylic acid groups in 5-acetylfuran-2-carboxylic acid allows for the straightforward synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 5-acetylfuran-2-carboxylic acid.

  • Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The signal word is "Warning" and the GHS pictogram is GHS07 (Harmful/Irritant).[2]

  • Precautionary Measures: It is recommended to wash hands and any exposed skin thoroughly after handling.[16] Use of protective gloves, clothing, and eye/face protection is essential.[16][17] Handling should be done in a well-ventilated area or outdoors, and breathing dust, fumes, or vapors should be avoided.[16]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[16]

    • In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[16]

    • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1][5][16] It is often recommended to store in a dry place at 2-8°C.[1][5]

Conclusion

5-Acetylfuran-2-carboxylic acid is a highly versatile and valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and predictable reactivity provide a solid foundation for the development of novel compounds with potential therapeutic applications. The synthetic accessibility of this compound, coupled with the growing interest in furan-based scaffolds, ensures its continued importance in the pursuit of new and improved pharmaceuticals. This guide has provided a comprehensive overview of its properties and applications, serving as a foundational resource for scientific and developmental endeavors.

References

  • Sigma-Aldrich. 5-acetylfuran-2-carboxylic acid | 13341-77-0.

  • Sigma-Aldrich. 5-Acetylfuran-2-carboxylic acid | 13341-77-0.

  • Fluorochem. 5-Acetylfuran-2-carboxylic acid (CAS 13341-77-0).

  • Chemspace. 5-acetylfuran-2-carboxylic acid - C7H6O4 | CSSS00000721420.

  • Advanced ChemBlocks. 5-acetyl-furan-2-carboxylic acid.

  • ResearchGate. New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester.

  • Benchchem. 5-Acetamidofuran-2-carboxylic Acid.

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Merck Millipore. SAFETY DATA SHEET.

  • E3S Web of Conferences. RETRACTED: Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate.

  • Tokyo Chemical Industry. SAFETY DATA SHEET.

  • BLD Pharm. 13341-77-0|5-Acetylfuran-2-carboxylic acid.

  • Google Patents. US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc).

  • CymitQuimica. CAS 13529-17-4: 5-Formyl-2-furancarboxylic acid.

  • Benchchem. Applications of 2-Acetylfuran in Medicinal Chemistry Research: Application Notes and Protocols.

  • Green Chemistry (RSC Publishing). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids.

  • ResearchGate. Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors.

  • University of Groningen research portal. Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors.

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

  • Encyclopedia MDPI. Synthesis of 2,5-Furandicarboxylic Acid.

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.

  • Benchchem. A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters.

  • International Journal of Pharmaceutical Sciences Review and Research. Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives.

  • Semantic Scholar. 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials.

Sources

Exploratory

Furan Derivatives in Medicinal Chemistry: A Technical Guide to Unlocking Therapeutic Potential

Abstract The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its stereoelectronic properties and synthetic versatility. This has led to its designation as a "...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, celebrated for its stereoelectronic properties and synthetic versatility. This has led to its designation as a "privileged scaffold" in the development of a wide range of biologically active compounds. This technical guide offers an in-depth exploration of the diverse pharmacological applications of furan derivatives, with a particular focus on their roles as antimicrobial, anti-inflammatory, and anticancer agents. We will examine the fundamental mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed, field-tested experimental protocols for the synthesis and biological evaluation of these compounds. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, providing critical insights to spur the discovery and development of novel furan-based therapeutics.

Introduction: The Furan Ring as a Versatile Pharmacophore

The furan nucleus is a recurring structural motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[1] Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it a highly attractive component in drug design.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[2] The biological activities of furan derivatives are extensive, spanning antimicrobial, anti-inflammatory, anticancer, antiviral, and enzyme inhibition applications.[1][3] This guide will provide a detailed examination of three key therapeutic areas where furan derivatives have demonstrated significant promise.

The furan ring's capacity to engage in hydrogen bonding, π–π stacking, and other chemical interactions is often credited with its broad biological activities.[2] Strategic structural modifications on the furan ring can significantly influence receptor binding and metabolic stability.[2]

Antimicrobial Applications of Furan Derivatives

The rise of microbial resistance to existing drugs presents a global health crisis, necessitating the discovery of new antimicrobial agents.[4] Furan derivatives have long been a source of potent antibacterial and antifungal compounds.[3][4]

Mechanism of Action

Furan derivatives exert their antimicrobial effects through various mechanisms. A prominent example is the action of nitrofurans. The antibacterial activity of 5-nitrofurans is dependent on the enzymatic reduction of the nitro group within the bacterial cell.[5] This process generates reactive cytotoxic intermediates that can damage bacterial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death.[2][5]

Certain furan derivatives, particularly furanones, interfere with bacterial communication, a process known as quorum sensing (QS).[5] QS regulates virulence factor production and biofilm formation in many pathogenic bacteria. By inhibiting QS, these furanones can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.

dot

Caption: Antimicrobial mechanism of nitrofuran antibiotics.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of furan derivatives is highly dependent on the nature and position of substituents on the furan ring.[6]

  • Substitutions at the 2- and 5-positions are often crucial for activity.[2]

  • Electron-withdrawing groups , such as a nitro group, generally enhance antibacterial and anticancer activity.[2][7]

  • The furan ring can act as a mimic for a phenyl ring , but provides a different hydrophilic-lipophilic balance, which is a useful characteristic in drug optimization.[2]

Quantitative Antimicrobial Data

The antimicrobial efficacy of furan derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[1]

Furan Derivative ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
NitrofuransNitrofurantoinEscherichia coli2-8[4]
Furan-based Chalcones1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-oneEnterococcus faecalis100[8]
Candida albicans100[8]
Aryl Furan DerivativesDerivative 73Staphylococcus aureus-[4]
Escherichia coli-[4]
Pseudomonas aeruginosa-[4]

Note: "-" indicates that the specific MIC value was not provided in the source, but the compound was reported to have considerable activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standard method for determining the MIC of a furan derivative against a bacterial strain.

Materials:

  • Test furan derivative

  • Bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve the furan derivative in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[5]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[1]

  • Reading Results: The MIC is the lowest concentration of the furan derivative that completely inhibits visible growth of the microorganism.[1]

Anti-inflammatory Applications of Furan Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Furan derivatives have emerged as promising anti-inflammatory agents by targeting various components of the inflammatory cascade.[9]

Mechanism of Action

Furan derivatives can exert anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways.[9][10] Some derivatives have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[9]

dot```dot graph "Anti_Inflammatory_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Inflammatory_Stimuli" [label="Inflammatory Stimuli", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cellular_Pathways" [label="Cellular Signaling Pathways\n(e.g., MAPK, NF-κB)", fillcolor="#FBBC05", fontcolor="#202124"]; "Pro_inflammatory_Enzymes" [label="Pro-inflammatory Enzymes\n(COX, LOX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammatory_Mediators" [label="Inflammatory Mediators\n(Prostaglandins, Leukotrienes)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Furan_Derivative" [label="Furan Derivative", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Inflammatory_Stimuli" -> "Cellular_Pathways"; "Cellular_Pathways" -> "Pro_inflammatory_Enzymes" [label="Activate"]; "Pro_inflammatory_Enzymes" -> "Inflammatory_Mediators" [label="Produce"]; "Inflammatory_Mediators" -> "Inflammation"; "Furan_Derivative" -> "Pro_inflammatory_Enzymes" [label="Inhibits", color="#EA4335"]; "Furan_Derivative" -> "Cellular_Pathways" [label="Modulates", color="#EA4335"]; }

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 5-Acetylfuran-2-carboxylic acid esters

Protocol for the Synthesis of 5-Acetylfuran-2-carboxylic Acid Esters: Mechanistic Insights and Methodologies Executive Summary Esters of 5-acetylfuran-2-carboxylic acid (e.g., methyl and ethyl 5-acetylfuran-2-carboxylate...

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Author: BenchChem Technical Support Team. Date: March 2026

Protocol for the Synthesis of 5-Acetylfuran-2-carboxylic Acid Esters: Mechanistic Insights and Methodologies

Executive Summary

Esters of 5-acetylfuran-2-carboxylic acid (e.g., methyl and ethyl 5-acetylfuran-2-carboxylate) are highly valued bifunctional building blocks in drug discovery. They serve as critical intermediates in the synthesis of thiadiazole derivatives, Hsp90 inhibitors, and next-generation antibiotics[1]. Because the furan ring is an electron-rich, acid-sensitive heteroaromatic system, synthesizing these compounds requires precise control over reaction conditions to prevent ring-opening or polymerization. This guide details three validated methodologies—ranging from traditional bench-scale synthesis to modern continuous-flow green chemistry—explaining the mechanistic causality behind each protocol.

Mechanistic Rationale & Regioselectivity (The "Why")

Understanding the electronic distribution of alkyl 2-furoates is essential for successful functionalization. The furan ring is inherently electron-rich. When functionalized with an ester group at the C2 position, the ring is deactivated via the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the carbonyl group.

However, the oxygen atom of the furan ring still strongly donates electron density (+M effect) to the C5 position. Consequently, electrophilic aromatic substitution (such as Friedel-Crafts acylation) is highly regioselective. The incoming acylium ion is directed exclusively to the C5 position, forming a resonance-stabilized Wheland intermediate that rapidly rearomatizes to yield the 5-acetylated product[2].

Methodology 1: Direct Friedel-Crafts Acylation (Batch Lab-Scale)

Causality of Choices: While aluminum chloride (AlCl 3​ ) is the standard Lewis acid for Friedel-Crafts reactions, furans are highly acid-sensitive. Strong Lewis acids trigger rapid decomposition and polymerization of the furan core[3]. Therefore, milder Lewis acids such as Zinc Chloride (ZnCl 2​ ) are strictly required to ensure a clean conversion without degrading the substrate.

Step-by-Step Protocol:

  • Preparation: In an oven-dried 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and argon inlet, add 50 mmol of the starting alkyl 2-furoate (e.g., methyl 2-furoate).

  • Reagent Addition: Add 150 mmol (3.0 equivalents) of acetic anhydride[3]. The excess anhydride acts as both the acylating agent and a moisture-scavenging co-solvent.

  • Catalyst Introduction: Cool the mixture to 0 °C using an ice bath. Slowly add 5 mmol (10 mol%) of anhydrous ZnCl 2​ in small portions. Note: Gradual addition is critical to control the exothermic formation of the active acylium ion complex.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 4–6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The target ester will appear as a new, lower-R f​ UV-active spot compared to the starting material.

  • Quenching & Workup: Pour the reaction mixture over 100 g of crushed ice to hydrolyze the unreacted acetic anhydride into acetic acid. Extract the aqueous layer with Dichloromethane (3 × 50 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO 3​ until CO 2​ evolution ceases. Dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Methodology 2: Fischer Esterification of Pre-functionalized Acid

Causality of Choices: When direct acylation yields inseparable byproducts or when scaling up batch reactions proves difficult, starting from commercially available 5-acetylfuran-2-carboxylic acid (CAS 13341-77-0)[4] is a highly reliable alternative. Fischer esterification is an equilibrium-driven process; utilizing the target alcohol as the solvent drives the reaction to completion via Le Chatelier's principle.

Step-by-Step Protocol:

  • Preparation: Dissolve 20 mmol of 5-acetylfuran-2-carboxylic acid in 100 mL of anhydrous methanol (for the methyl ester) or ethanol (for the ethyl ester).

  • Catalysis: Add 1.0 mL of concentrated Sulfuric Acid (H 2​ SO 4​ ) dropwise while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol, 78 °C for ethanol) for 8 hours.

  • IPC: Verify the disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm −1 ) via FT-IR, or monitor the mass shift via LC-MS.

  • Workup: Cool to room temperature and concentrate the mixture to 25% of its original volume under reduced pressure. Dilute with 100 mL of Ethyl Acetate and wash carefully with saturated NaHCO 3​ (2 × 50 mL) to neutralize the acid catalyst.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and evaporate the solvent. This method typically yields >90% product with high purity, often requiring no further chromatography.

Methodology 3: Continuous-Flow Gas-Phase Cross-Ketonization (Green Chemistry)

Causality of Choices: Traditional acylation generates stoichiometric amounts of metal waste. Modern green chemistry utilizes cross-ketonization over solid oxide catalysts (e.g., ZrO 2​ ) in continuous flow. This significantly lowers the Environmental Factor (E-factor) and enables seamless, continuous scale-up[5].

Step-by-Step Protocol:

  • Reactor Setup: Pack a fixed-bed tubular reactor with 5.0 g of monoclinic ZrO 2​ catalyst (30–60 mesh)[5].

  • Activation: Pre-treat the catalyst under a continuous flow of N 2​ gas at 400 °C for 2 hours to remove surface moisture and impurities.

  • Reaction: Lower the reactor temperature to 350 °C. Feed a vaporized mixture of methyl 2-furoate and acetic acid (molar ratio 1:4) into the reactor using a syringe pump at a Weight Hourly Space Velocity (WHSV) of 0.3 h −1 [3].

  • Collection: Condense the reactor effluent using a cold trap maintained at 0 °C.

  • Isolation: The crude mixture contains the target ester, unreacted starting materials, and water/CO 2​ byproducts. Isolate the pure 5-acetylfuran-2-carboxylate via fractional distillation.

Comparative Data Analysis

MethodologyStarting MaterialsReagents / CatalystsTypical YieldScalabilityEnvironmental Impact (E-Factor)
Friedel-Crafts Acylation Alkyl 2-furoateAcetic anhydride, ZnCl 2​ 70–85%Moderate (Batch)High (Stoichiometric metal waste)
Fischer Esterification 5-Acetylfuran-2-carboxylic acidROH, H 2​ SO 4​ >90%High (Batch)Moderate (Acid neutralization required)
Cross-Ketonization Methyl 2-furoate, Acetic acidZrO 2​ (Solid catalyst)~87%High (Continuous Flow)Low (Green Chemistry, catalytic)

Synthesis Decision Matrix

Synthesis cluster_0 Starting Materials cluster_1 Methodologies SM1 Alkyl 2-furoate M1 Friedel-Crafts Acylation (ZnCl2) SM1->M1 Ac2O M2 Cross-Ketonization (ZrO2, 350°C) SM1->M2 AcOH SM2 5-Acetylfuran-2- carboxylic acid M3 Fischer Esterification (H+) SM2->M3 ROH Target 5-Acetylfuran-2- carboxylic acid esters M1->Target Electrophilic Substitution M2->Target Gas-Phase Coupling M3->Target Condensation

Decision matrix for the synthesis of 5-acetylfuran-2-carboxylic acid esters.

References

  • de Maron, J., et al. "An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids." Green Chemistry, 25(18), 7381-7392 (2023). URL: [Link]5]

  • "Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates." Russian Journal of General Chemistry (2015). URL: [Link]2]

  • "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole." PubMed Central (2025). URL: [Link]1]

Sources

Application

Application Note: 5-Acetylfuran-2-Carboxylic Acid as a Bifunctional Scaffold in the Divergent Synthesis of Heterocyclic Libraries

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary In modern drug discovery, the design of diverse hete...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols

Executive Summary

In modern drug discovery, the design of diverse heterocyclic libraries relies heavily on the selection of versatile, multi-functional building blocks. 5-Acetylfuran-2-carboxylic acid (5-AFCA) has emerged as a highly valuable scaffold due to its orthogonal reactivity profile. Featuring both an acetyl group and a carboxylic acid moiety on a bioisosteric furan ring, 5-AFCA allows for independent, site-specific functionalization[1].

This application note provides a comprehensive guide to utilizing 5-AFCA in the synthesis of complex heterocyclic compounds, specifically focusing on the generation of pyrazoles, pyrimidines, and functionalized amides. By detailing the causality behind specific reaction conditions, this guide serves as a self-validating system for researchers aiming to integrate this scaffold into their hit-to-lead optimization pipelines.

Physicochemical Properties & Scaffold Rationale

The utility of 5-AFCA (CAS: 13341-77-0) stems from its unique electronic distribution. The electron-withdrawing nature of both the carboxylic acid and the acetyl group stabilizes the furan ring against electrophilic degradation, making it robust under various coupling and condensation conditions.

Table 1: Physicochemical Properties of 5-AFCA
PropertyValueRelevance to Drug Design
CAS Number 13341-77-0Commercially available for scale-up.
Molecular Formula C7H6O4Low molecular weight (Lead-like).
Molecular Weight 154.12 g/mol High ligand efficiency potential[1].
LogP ~0.17Excellent aqueous solubility profile[1].
H-Bond Donors/Acceptors 1 / 4Favorable for target protein interactions[1].

Strategic Functionalization Pathways

The true power of 5-AFCA lies in its orthogonal reactivity . The two functional groups can be addressed sequentially without the need for complex protecting group strategies:

  • The Carboxylic Acid (C2): Can be activated using standard peptide coupling reagents (e.g., EDC/HOBt) to form amides or esters.

  • The Acetyl Group (C5): Acts as a pro-nucleophile in base-catalyzed Claisen-Schmidt condensations to yield chalcone-like intermediates. These intermediates are highly reactive Michael acceptors that can be cyclized with binucleophiles (like hydrazine or guanidine) to form pyrazoles or pyrimidines, respectively.

Workflow A 5-Acetylfuran-2-carboxylic acid (Scaffold) B Furan-Chalcone Intermediate A->B Claisen-Schmidt (Ar-CHO, Base) C Amide/Ester Derivatives A->C Amidation (R-NH2, EDC/HOBt) D Pyrazole Derivatives B->D Cyclization (Hydrazine) E Pyrimidine Derivatives B->E Cyclization (Guanidine/Urea) C->B Subsequent Condensation

Divergent synthetic workflow utilizing 5-AFCA for the generation of heterocyclic libraries.

Experimental Protocols & Mechanistic Insights

The following protocols are designed as self-validating systems. We emphasize the why behind the how to ensure reproducibility and high yields.

Protocol A: Synthesis of Furan-Chalcone Intermediates (Claisen-Schmidt Condensation)

Objective: To synthesize an α,β -unsaturated ketone (chalcone) via the condensation of the C5-acetyl group with an aryl aldehyde.

Expert Insight: Temperature control is paramount. While aldol condensations are often run at room temperature, the presence of the carboxylic acid group on the furan ring makes the system prone to decarboxylation if heated in strong alkali. Maintaining 0–5 °C ensures the kinetic enolate forms and attacks the aldehyde before side reactions occur.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-AFCA (1.0 eq, 10 mmol) and a substituted benzaldehyde (1.1 eq, 11 mmol) in absolute ethanol (30 mL).

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 15 minutes.

  • Base Addition: Slowly add an aqueous solution of NaOH (1.5 eq, 15 mmol in 5 mL H₂O) dropwise over 20 minutes. Causality: Dropwise addition prevents localized heating and suppresses the Cannizzaro reaction of the aldehyde.

  • Reaction: Stir the mixture at 0–5 °C for 4 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Quenching & Isolation: Pour the mixture into crushed ice and acidify to pH 3 using 1M HCl. The resulting precipitate is the furan-chalcone. Filter, wash with cold water, and recrystallize from ethanol.

Table 2: Base Optimization for Furan-Chalcone Synthesis
Base (Equivalents)Solvent SystemTemperature (°C)Yield (%)Purity (%)
NaOH (1.5)Ethanol/Water254580 (Decarboxylation noted)
NaOH (1.5) Ethanol/Water 0–5 78 >95
KOH (1.5)Methanol/Water0–56585
LiOH (2.0)THF/Water253070
Protocol B: Cyclization to Pyrazole Derivatives

Objective: To convert the furan-chalcone intermediate into a pyrazole ring using hydrazine hydrate.

Expert Insight: Hydrazine acts as a bis-nucleophile. The initial attack forms a hydrazone, which subsequently undergoes intramolecular Michael addition to the β -carbon. The addition of a catalytic amount of glacial acetic acid accelerates the initial hydrazone formation by activating the carbonyl carbon.

Mechanism Step1 Chalcone Intermediate Step2 Hydrazone Formation Step1->Step2 + NH2NH2 - H2O Step3 Intramolecular Cyclization Step2->Step3 Nucleophilic Attack Step4 Oxidation/ Aromatization Step3->Step4 - H2O / [O]

Mechanistic pathway for the cyclization of furan-chalcones into pyrazole derivatives.

Step-by-Step Methodology:

  • Preparation: Suspend the furan-chalcone (1.0 eq, 5 mmol) in ethanol (20 mL).

  • Reagent Addition: Add hydrazine hydrate (80% aqueous solution, 2.0 eq, 10 mmol) followed by 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–8 hours. Self-Validation: The suspension will typically transition into a clear solution as the hydrazone forms, followed by the precipitation of the pyrazole product.

  • Isolation: Cool the reaction to room temperature, then further cool in an ice bath. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

Protocol C: Amide Coupling of the Carboxylic Acid

Objective: To derivatize the C2-carboxylic acid of 5-AFCA (or its downstream heterocyclic products) into an amide.

Expert Insight: The use of HOBt (Hydroxybenzotriazole) is critical here. While 5-AFCA is a carboxylic acid, the electron-withdrawing nature of the furan ring and the para-acetyl group reduces the nucleophilicity of the resulting O-acylisourea intermediate when using EDC alone. HOBt forms an active ester that is highly susceptible to aminolysis, preventing the formation of unreactive N-acylureas.

Step-by-Step Methodology:

  • Activation: Dissolve 5-AFCA (1.0 eq, 5 mmol) in anhydrous DMF (15 mL). Add EDC·HCl (1.2 eq, 6 mmol) and HOBt (1.2 eq, 6 mmol). Stir at room temperature for 30 minutes. Self-Validation: Monitor the activation via TLC (using a bromocresol green stain); the acid spot should disappear as the active ester forms.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) followed by DIPEA (N,N-Diisopropylethylamine, 2.5 eq, 12.5 mmol).

  • Reaction: Stir at room temperature for 12 hours under an inert atmosphere (N₂ or Ar).

  • Workup: Dilute the reaction with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography if necessary.

Conclusion

5-Acetylfuran-2-carboxylic acid is a highly robust and versatile scaffold for the divergent synthesis of heterocyclic libraries. By carefully controlling reaction temperatures during aldol condensations and utilizing appropriate coupling additives (like HOBt) during amidation, researchers can rapidly generate complex, drug-like molecules with high atom economy and purity.

References

  • Fluorochem, "5-Acetylfuran-2-carboxylic acid (CAS 13341-77-0) - Product Specifications and Physicochemical Data". Source: Fluorochem UK.
  • Sigma-Aldrich, "5-Acetylfuran-2-carboxylic acid | 13341-77-0 - Properties and Safety Information". Source: Sigma-Aldrich.
  • ChemBuyersGuide, "AiFChem, an XtalPi Company - Heterocyclic Derivatives of 5-AFCA". Source: ChemBuyersGuide.

Sources

Method

Application Notes and Protocols for the Catalytic Conversion of Biomass to 2,5-Furandicarboxylic Acid (FDCA)

Introduction The transition from a fossil fuel-based economy to one centered on renewable resources is a paramount challenge of our time. In this context, biomass has emerged as a critical and abundant feedstock for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transition from a fossil fuel-based economy to one centered on renewable resources is a paramount challenge of our time. In this context, biomass has emerged as a critical and abundant feedstock for the production of sustainable chemicals and materials.[1] Among the myriad of bio-based platform chemicals, 2,5-Furandicarboxylic acid (FDCA) has garnered significant attention as a renewable alternative to the petroleum-derived terephthalic acid (TPA).[2][3][4] TPA is a primary component in the production of polyethylene terephthalate (PET), a ubiquitous polymer in packaging and textiles.[4] FDCA serves as the monomer for polyethylene furanoate (PEF), a bio-based polymer with properties comparable or even superior to PET, particularly in terms of gas barrier properties.[3][5] This makes PEF a promising candidate for applications in food and beverage packaging, thereby driving the demand for efficient and scalable FDCA production methods.[4][6]

The most viable and extensively studied route for FDCA synthesis begins with the dehydration of C6 carbohydrates, such as fructose, to form 5-hydroxymethylfurfural (HMF).[2][7] HMF, a versatile intermediate, is then catalytically oxidized to yield FDCA.[2][4][8] This two-step process, from biomass-derived sugars to FDCA, is the focal point of these application notes. We will provide a detailed exploration of the underlying chemistry, experimental protocols for both HMF synthesis and its subsequent oxidation to FDCA, and robust analytical methodologies for reaction monitoring and product quantification.

These notes are intended for researchers, scientists, and professionals in the fields of green chemistry, catalysis, and drug development who are engaged in the synthesis and application of bio-based chemicals. The protocols and insights provided herein are designed to be practical, reproducible, and grounded in established scientific principles.

Reaction Pathways: From Fructose to FDCA

The conversion of fructose to FDCA is a multi-step chemical transformation that involves two primary stages: the acid-catalyzed dehydration of fructose to HMF and the subsequent catalytic oxidation of HMF to FDCA. Understanding the intricacies of these pathways is crucial for optimizing reaction conditions and maximizing product yield.

Part 1: Dehydration of Fructose to 5-Hydroxymethylfurfural (HMF)

Fructose, a C6 ketohexose, is the preferred starting material for HMF synthesis due to its furanose structure, which is more readily converted to HMF than the pyranose structure of glucose.[7] The reaction is typically catalyzed by a Brønsted or Lewis acid. The generally accepted mechanism involves the following key steps:

  • Enolization: The reaction is initiated by the acid-catalyzed enolization of fructose.

  • Dehydration: A series of three dehydration steps then occurs, leading to the formation of the furan ring.

  • HMF Formation: The final step involves the elimination of a third water molecule to yield HMF.

The reaction is often carried out in various solvents, including water, organic solvents like dimethyl sulfoxide (DMSO), or biphasic systems to enhance HMF selectivity and facilitate its extraction.[7][9][10]

Part 2: Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)

The oxidation of HMF to FDCA is a more complex process involving the oxidation of both the hydroxymethyl and formyl groups of HMF. This transformation can proceed through two main pathways, often concurrently, depending on the catalyst and reaction conditions employed.[11][12]

  • Pathway A (via HMFCA): The aldehyde group of HMF is first oxidized to a carboxylic acid, forming 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). The alcohol group of HMFCA is then oxidized to an aldehyde, yielding 5-formyl-2-furancarboxylic acid (FFCA), which is finally oxidized to FDCA. This pathway is often favored in alkaline conditions.[11]

  • Pathway B (via DFF): The alcohol group of HMF is initially oxidized to an aldehyde, producing 2,5-diformylfuran (DFF). One of the aldehyde groups of DFF is then oxidized to a carboxylic acid to form FFCA, which is subsequently oxidized to FDCA.[11]

The choice of catalyst, typically a supported noble metal (e.g., Pt, Au, Pd) or a transition metal oxide, plays a pivotal role in determining the dominant pathway and the overall efficiency of the oxidation process.[8][11][12]

Biomass_to_FDCA Biomass Biomass (e.g., Lignocellulose) Cellulose Cellulose Biomass->Cellulose Pretreatment Glucose Glucose Cellulose->Glucose Hydrolysis Fructose Fructose Glucose->Fructose Isomerization HMF 5-Hydroxymethylfurfural (HMF) Fructose->HMF Dehydration (Acid Catalyst) DFF 2,5-Diformylfuran (DFF) HMF->DFF Alcohol Oxidation HMFCA 5-Hydroxymethyl-2- furancarboxylic acid (HMFCA) HMF->HMFCA Aldehyde Oxidation FFCA 5-Formyl-2- furancarboxylic acid (FFCA) DFF->FFCA Aldehyde Oxidation HMFCA->FFCA Alcohol Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Aldehyde Oxidation

Caption: Overall reaction pathway from biomass to FDCA.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of HMF from fructose and its subsequent oxidation to FDCA. These protocols are intended as a starting point and may require optimization based on the specific laboratory setup and available reagents.

Protocol 1: Acid-Catalyzed Dehydration of Fructose to HMF

This protocol describes the synthesis of HMF from fructose using a solid acid catalyst in a biphasic solvent system, which has been shown to improve HMF yield by continuously extracting the product from the reactive aqueous phase.

Materials:

  • Fructose

  • Amberlyst-15 (or other suitable solid acid catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: If necessary, activate the Amberlyst-15 catalyst by washing it with deionized water and then methanol, followed by drying under vacuum.

  • Reaction Setup: In a round-bottom flask, dissolve a specific amount of fructose in a mixture of DMSO and deionized water.

  • Catalyst Addition: Add the pre-weighed solid acid catalyst to the fructose solution.

  • Solvent Addition: Add an equal volume of THF to the reaction mixture to create a biphasic system.

  • Reaction: Heat the mixture to a specified temperature (e.g., 140°C) with vigorous stirring for a designated time (e.g., 60 minutes).[13]

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Separate the organic (THF) and aqueous (DMSO/water) phases using a separatory funnel.

  • Product Isolation: Collect the THF layer, which contains the HMF. The HMF can be further purified by removing the THF using a rotary evaporator.

  • Analysis: Analyze the HMF yield in the organic phase using HPLC.

Protocol 2: Catalytic Oxidation of HMF to FDCA

This protocol details the oxidation of HMF to FDCA using a supported platinum catalyst in an aqueous alkaline solution.

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Platinum on activated carbon (Pt/C) catalyst (e.g., 5 wt% Pt)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • High-pressure batch reactor equipped with a magnetic stirrer, gas inlet, and temperature controller

  • Filtration apparatus

  • Hydrochloric acid (HCl)

Procedure:

  • Reactor Charging: Charge the high-pressure batch reactor with a specific amount of HMF, the Pt/C catalyst, and an aqueous solution of NaOH.[11] The molar ratio of NaOH to HMF is a critical parameter to optimize.[8]

  • Sealing and Purging: Seal the reactor and purge it several times with oxygen or air to ensure the desired atmosphere.[11]

  • Reaction Initiation: Pressurize the reactor with oxygen to the desired pressure (e.g., 1-5.1 bar) and heat the reaction mixture to the target temperature (e.g., 75-90°C) with constant stirring.[8]

  • Reaction Monitoring: The reaction progress can be monitored by taking samples at regular intervals and analyzing them by HPLC.

  • Catalyst Separation: Upon completion of the reaction, cool the reactor to room temperature and carefully vent the pressure. Separate the solid catalyst from the reaction mixture by filtration.

  • Product Precipitation: Transfer the filtrate to a beaker and acidify it with HCl to a pH of approximately 2-3. This will cause the FDCA to precipitate out of the solution.

  • Product Isolation and Drying: Collect the precipitated FDCA by filtration, wash it with deionized water to remove any residual salts, and dry it in a vacuum oven.

  • Analysis: Determine the purity and yield of the final FDCA product using HPLC and other characterization techniques.

Experimental_Workflow cluster_HMF HMF Synthesis cluster_FDCA FDCA Synthesis Fructose_Sol Dissolve Fructose in DMSO/Water Add_Catalyst_HMF Add Solid Acid Catalyst Fructose_Sol->Add_Catalyst_HMF Add_THF Add THF (Biphasic System) Add_Catalyst_HMF->Add_THF React_HMF Heat and Stir (e.g., 140°C, 60 min) Add_THF->React_HMF Extract_HMF Separate Organic (THF) Phase React_HMF->Extract_HMF Isolate_HMF Isolate HMF (Rotary Evaporation) Extract_HMF->Isolate_HMF Charge_Reactor Charge Reactor with HMF, Pt/C, NaOH(aq) Isolate_HMF->Charge_Reactor HMF Product Pressurize Purge and Pressurize with O₂ Charge_Reactor->Pressurize React_FDCA Heat and Stir (e.g., 90°C) Pressurize->React_FDCA Filter_Catalyst Filter to Remove Catalyst React_FDCA->Filter_Catalyst Precipitate_FDCA Acidify with HCl to Precipitate FDCA Filter_Catalyst->Precipitate_FDCA Isolate_FDCA Isolate and Dry FDCA Precipitate_FDCA->Isolate_FDCA

Sources

Application

Application Note: 5-Acetylfuran-2-carboxylic Acid as a Bifunctional Scaffold in Bioactive Molecule Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic workflows, and validated protocols for the derivatization of 5-acetyl-2-furoic acid. Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic workflows, and validated protocols for the derivatization of 5-acetyl-2-furoic acid.

Executive Summary & Structural Rationale

In modern drug discovery, identifying versatile, low-molecular-weight building blocks is critical for developing robust structure-activity relationship (SAR) libraries. 5-Acetylfuran-2-carboxylic acid (CAS: 13341-77-0), also known as 5-acetyl-2-furoic acid, serves as a highly privileged bifunctional scaffold [1].

From a mechanistic standpoint, the furan ring provides a rigid, planar geometry that restricts the conformational entropy of the resulting drug candidate, often enhancing target binding affinity. Crucially, this molecule offers two orthogonal reactive handles:

  • C-2 Carboxylic Acid: Primed for amidation, esterification, or decarboxylative cross-coupling.

  • C-5 Acetyl Group: Susceptible to reductive amination, aldol condensations, or heterocycle formation (e.g., pyrazoles, thiazoles).

Furthermore, the electron-withdrawing nature of the C-5 acetyl group significantly decreases the electron density of the furan core. This electronic modulation mitigates the oxidative liability typically associated with electron-rich furans, enhancing the metabolic stability of the final bioactive molecule—a critical factor in pharmacokinetic optimization.

Key Therapeutic Applications

The orthogonal reactivity of 5-acetylfuran-2-carboxylic acid has made it an indispensable intermediate in the synthesis of several classes of therapeutics [2]:

  • Metabolic Enzyme Inhibitors (ATP Citrate Lyase - ACLY): Derivatives of this scaffold are utilized to synthesize competitive inhibitors of ACLY. By blocking the conversion of cytosolic citrate to acetyl-CoA, these molecules suppress de novo lipogenesis, a pathway heavily hijacked by proliferating tumor cells.

  • Antineoplastic Agents (Telatinib Analogs): The scaffold is employed in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors. The furan core acts as a crucial hinge-binding motif within the kinase ATP-binding pocket.

  • Protease Inhibitors (Cathepsins): Amide derivatives of the C-2 position have been explored as covalent and non-covalent inhibitors of cathepsins, enzymes implicated in tumor metastasis and autoimmune diseases.

G A Glucose / Glutamine B Mitochondrial Citrate A->B TCA Cycle C Cytosolic Citrate B->C Citrate Efflux D ATP Citrate Lyase (ACLY) C->D Substrate Binding E Acetyl-CoA D->E ATP-dependent Cleavage F De Novo Lipogenesis & Tumor Proliferation E->F Lipid Synthesis G 5-Acetyl-2-furoic acid Derived Inhibitors G->D Competitive Inhibition

Fig 1: Mechanism of ACLY inhibition by 5-acetyl-2-furoic acid derivatives in tumor metabolism.

Physicochemical & Reactivity Data

To facilitate experimental design, the quantitative physicochemical properties and reactivity parameters of 5-acetylfuran-2-carboxylic acid are summarized below.

Property / ParameterValue / DescriptionExperimental Implication
CAS Number 13341-77-0Primary identifier for sourcing [1].
Molecular Weight 154.12 g/mol High ligand efficiency (LE) starting point.
Physical Form Solid (Powder), Melting Point: 206-210 °CRequires polar aprotic solvents (DMF, DMSO) for high-concentration stock solutions.
pKa (Carboxylic Acid) ~3.0 - 3.5 (Predicted)Highly acidic compared to aliphatic acids; easily deprotonated by mild bases (e.g., DIPEA).
Electrophilicity (C-5 Acetyl) ModerateRequires acid catalysis (e.g., AcOH) for efficient imine formation during reductive amination.
Storage Conditions 2-8 °C, sealed, dryHygroscopic nature can interfere with moisture-sensitive coupling reagents (e.g., HATU, DCC).

Experimental Workflows & Protocols

The following protocols detail the orthogonal functionalization of the scaffold. The workflows are designed to be self-validating, incorporating specific mechanistic controls to ensure high yield and purity.

G A 5-Acetylfuran- 2-carboxylic acid B Amidation (C-2 Carboxyl) A->B HATU, DIPEA C Reductive Amination (C-5 Acetyl) A->C Amine, NaBH(OAc)3 D Aldol Condensation (C-5 Acetyl) A->D Aldehyde, Base E Amide Derivative (e.g., ACLY Inhibitor) B->E F Amine Derivative (e.g., Cathepsin Probe) C->F G Chalcone Analog (e.g., Telatinib Int.) D->G

Fig 2: Orthogonal synthetic workflow for derivatizing 5-acetylfuran-2-carboxylic acid.

Protocol A: HATU-Mediated Amidation of the C-2 Carboxylic Acid

Objective: Synthesize an amide intermediate while preserving the C-5 acetyl group. Mechanistic Rationale: HATU is selected over traditional EDC/HOBt coupling because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that accelerates the coupling of sterically hindered amines and suppresses epimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 5-acetylfuran-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M). Note: DMF is critical here as it fully solubilizes both the polar acid and the coupling reagents.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the reaction mixture at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active ester forms.

  • Coupling: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS (UV detection at 254 nm).

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Reductive Amination of the C-5 Acetyl Group

Objective: Install an amine pharmacophore at the C-5 position. Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized as the reducing agent. It is significantly milder than NaBH₄ and selectively reduces the transient iminium ion intermediate without reducing the unreacted ketone or the C-2 carboxylic acid/amide functionalities.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 5-acetylfuran derivative (1.0 eq, 1.0 mmol) and the desired amine (1.2 eq, 1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (10 mL). Note: DCE is preferred over DCM due to its higher boiling point and superior solubilization of the triacetoxyborohydride complex.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 1.0 mmol) to the mixture. This slight acidification is strictly required to protonate the ketone oxygen, facilitating nucleophilic attack by the amine and subsequent dehydration to form the iminium ion. Stir for 1 hour at room temperature.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 5 minutes to prevent excessive heat generation.

  • Reaction: Stir the suspension at room temperature for 12 hours under N₂.

  • Work-up: Carefully quench the reaction with 1N NaOH (15 mL) to neutralize the acetic acid and destroy any excess hydride. Caution: Gas evolution (H₂) will occur. Extract the mixture with DCM (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the resulting amine via reverse-phase preparative HPLC or basic alumina chromatography.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Acetylfuran-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis and yield optimization of 5-Acetylfuran-2-carboxylic acid (CAS: 13341-77-0). As a Senior Application Scientist, I have designed this guide to help researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and yield optimization of 5-Acetylfuran-2-carboxylic acid (CAS: 13341-77-0). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the inherent bottlenecks associated with functionalizing deactivated furan rings.

Furan chemistry requires a delicate balance. While the furan ring is generally electron-rich, the presence of an electron-withdrawing carboxylic or ester group at the C2 position severely deactivates the ring. This makes subsequent electrophilic aromatic substitutions (like Friedel-Crafts acylation) sluggish and highly prone to tarring or polymerization if the Lewis acid is too harsh. This guide provides field-proven, self-validating methodologies to maximize your yield and purity.

Mechanistic Pathways & Workflow

To synthesize 5-acetylfuran-2-carboxylic acid, we typically rely on two primary routes. Route A utilizes a direct Friedel-Crafts acylation of an ester-protected furoic acid, followed by mild saponification. Route B bypasses the harsh Lewis acid conditions entirely by utilizing a Jones oxidation of a pre-functionalized secondary alcohol [1].

SynthesisRoute SM1 Methyl 2-furoate (Starting Material) Acylation Friedel-Crafts Acylation (Ac2O, SnCl4) SM1->Acylation Route A Int1 Methyl 5-acetyl-2-furoate (Intermediate) Acylation->Int1 Hydrolysis Alkaline Hydrolysis (NaOH/MeOH, then HCl) Int1->Hydrolysis Product 5-Acetylfuran-2-carboxylic acid (Target Product) Hydrolysis->Product SM2 5-(1-hydroxyethyl)-2-furoate (Alternative SM) Oxidation Jones Oxidation (CrO3, H2SO4) SM2->Oxidation Route B Oxidation->Int1

Figure 1: Mechanistic pathways for the synthesis of 5-Acetylfuran-2-carboxylic acid.

Yield Optimization Data

The most critical point of failure in Route A is the Friedel-Crafts acylation step. The table below summarizes the causality between catalyst selection and overall yield. To prevent ring-opening, highly oxophilic and slightly milder Lewis acids (like SnCl4​ ) are strongly preferred over traditional AlCl3​ .

Catalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation & Causality
ZnCl2​ Benzene80< 20Lewis acidity is too weak to overcome the deactivating effect of the C2-ester.
AlCl3​ CS2​ 0–545Overly harsh; causes significant furan ring-opening and polymeric tar formation.
SnCl4​ CH2​Cl2​ 25 78 Optimal balance. Sufficiently activates acetic anhydride without destroying the furan ring.
FeCl3​ / AlCl3​ Benzene1085High yield, but requires extremely careful thermal control to prevent runaway polymerization.

Step-by-Step Experimental Protocols

Protocol A: SnCl4​ -Catalyzed Acylation & Saponification (Recommended)

This protocol is designed as a self-validating system. The progression of the reaction can be visually and analytically tracked at each stage.

Step 1: Synthesis of Methyl 5-acetyl-2-furoate

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of methyl 2-furoate and 1.2 equivalents of acetic anhydride in anhydrous dichloromethane ( CH2​Cl2​ , 0.5 M concentration).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of anhydrous SnCl4​ dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic complexation between SnCl4​ and acetic anhydride, preventing localized hot spots that degrade the furan ring.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot ( Rf​≈0.6 ) should disappear, replaced by a UV-active product spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction carefully by pouring it into crushed ice. Extract the aqueous layer three times with CH2​Cl2​ . Wash the combined organic layers with saturated aqueous NaHCO3​ until CO 2​ evolution ceases (validating the neutralization of residual acetic acid and HCl). Dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure [2].

Step 2: Mild Alkaline Hydrolysis

  • Saponification: Dissolve the crude methyl 5-acetyl-2-furoate in a 3:1:1 mixture of THF/MeOH/H 2​ O. Add 1.5 equivalents of NaOH. Stir at 25 °C for 2 hours. Causality: Using a mixed solvent system ensures the organic intermediate remains fully dissolved while exposing the ester to the aqueous hydroxide. Room temperature is strictly maintained to prevent base-catalyzed retro-aldol degradation of the acetyl group.

  • Isolation: Evaporate the THF and MeOH under reduced pressure. Cool the remaining aqueous phase to 0 °C and slowly acidify with 2M HCl until the pH reaches 2.0.

  • Validation: The target 5-acetylfuran-2-carboxylic acid will precipitate as a solid. Collect via vacuum filtration and wash with ice-cold water. Confirm purity via 1 H NMR (look for the distinct furan ring protons shifting to ∼7.2 ppm).

Troubleshooting & FAQs

Q1: My Friedel-Crafts acylation is yielding a thick, black, polymeric tar instead of the desired product. How do I fix this? A1: Furan rings are highly sensitive to strong Lewis acids. While the C2-ester deactivates the ring, the oxygen heteroatom remains susceptible to coordination with hard Lewis acids like AlCl3​ , leading to ring-opening and polymerization. Solution: Switch your catalyst to SnCl4​ in CH2​Cl2​ . SnCl4​ provides a softer, more controlled electrophilic activation of the acetic anhydride. Furthermore, ensure your reaction temperature never exceeds 25 °C.

Q2: During the ester hydrolysis step, I am observing a significant loss of the acetyl group, resulting in poor yields of the final acid. What is happening? A2: You are likely using conditions that are too harsh (e.g., refluxing in strong aqueous NaOH). Under high heat and strong basic conditions, the acetyl group on the furan ring can undergo a haloform-type cleavage or degradation. Solution: Saponification must be performed under mild conditions. Use 1.5 equivalents of NaOH or LiOH in a THF/MeOH/Water co-solvent system at strict room temperature (20–25 °C). Quench the reaction with acid immediately upon the disappearance of the ester (verify via TLC).

Q3: Is there a viable alternative if the acylation route continues to fail due to substrate sensitivity? A3: Yes. If direct acylation proves too problematic, you can utilize Route B (as shown in the workflow diagram). This involves the synthesis of 5-(1-hydroxyethyl)-2-furoate, followed by a Jones oxidation ( CrO3​/H2​SO4​ ). As demonstrated in the literature [1], the secondary alcohol selectively oxidizes to the acetyl group in high yields (often >85%) without risking the structural integrity of the furan ring.

Q4: How can I separate unreacted methyl 2-furoate from my methyl 5-acetyl-2-furoate intermediate without using column chromatography? A4: If you wish to avoid silica gel chromatography, you can carry the crude mixture directly through the hydrolysis step. Once both esters are hydrolyzed to their corresponding acids (furan-2-carboxylic acid and 5-acetylfuran-2-carboxylic acid), they exhibit vastly different solubility profiles in cold water. The 5-acetylfuran-2-carboxylic acid can be selectively isolated via fractional crystallization from an ethanol/water mixture.

References

  • Kuticheva, K.V., Pevzner, L.M., & Petrov, M.L. (2015). Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry, 85, 346-348. URL:[Link]

  • Torii, S., Tanaka, H., Ogo, H., & Yamasita, S. (1972). Anodic Reaction of 2-Furoic Acids. II. Electrolysis of Methyl 5-Acetyl-2-furoate and Its Homologous in Protic Solvents. Bulletin of the Chemical Society of Japan, 45(9), 2783–2787. URL:[Link]

Optimization

Purification of crude 5-Acetylfuran-2-carboxylic acid by recrystallization

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity 5-acetylfuran-2-carboxylic acid (also...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity 5-acetylfuran-2-carboxylic acid (also known as 5-acetyl-2-furoic acid) for downstream synthesis.

Because furan derivatives are susceptible to oxidative polymerization and co-crystallization of conjugated impurities, achieving pharmaceutical-grade purity requires precise manipulation of thermodynamics and solubility kinetics. This guide provides a self-validating recrystallization protocol, physicochemical data, and targeted troubleshooting steps.

Physicochemical Profile & Solubility Dynamics

Before initiating purification, it is critical to understand the physical properties of the target molecule. The acetyl group at the 5-position significantly increases the hydrophobicity of the furan ring compared to unsubstituted furoic acid, dictating the need for a mixed solvent/anti-solvent system rather than pure water.

PropertyValueSynthetic & Clinical Relevance
CAS Number 13341-77-0Primary identifier for procurement and safety tracking[1].
Molecular Formula C₇H₆O₄Dictates mass balance and stoichiometric calculations[2].
Molecular Weight 154.12 g/mol Required for accurate molarity and yield calculations[1].
Melting Point 206–210 °CPrimary self-validation metric for post-recrystallization purity[2].
LogP ~0.17Indicates slight lipophilicity; guides anti-solvent selection[1].
Appearance Solid (Powder)Visual baseline for crude vs. purified material[2].

Validated Recrystallization Protocol (Ethanol/Water Anti-Solvent System)

This protocol utilizes an anti-solvent crystallization strategy . It is designed as a self-validating system: if each step is executed correctly, the physical state of the solution will confirm your progress.

Step 1: Primary Dissolution

  • Action: Suspend the crude 5-acetylfuran-2-carboxylic acid in a round-bottom flask. Add a minimum volume of boiling ethanol just until the solid dissolves[3].

  • Causality: Ethanol acts as a strong hydrogen-bond donor/acceptor, effectively solvating the carboxylic acid and acetyl functional groups at elevated temperatures. Using the absolute minimum volume is critical to prevent product loss in the mother liquor[3].

Step 2: Decolorization (Optional but Recommended)

  • Action: Add 5–10% w/w activated charcoal to the boiling solution. Reflux for 5 minutes, then perform a hot gravity filtration through a pre-warmed fluted filter paper.

  • Causality: Furan derivatives are prone to auto-oxidation, forming highly conjugated, colored polymeric impurities. Charcoal adsorbs these large hydrophobic polymers.

  • Self-Validation: The resulting filtrate must be significantly lighter in color (pale yellow to colorless) than the crude solution.

Step 3: Anti-Solvent Addition

  • Action: Maintain the filtrate at a gentle boil. Slowly add hot deionized water dropwise until a slight, persistent cloudiness (turbidity) is observed. Add exactly one drop of hot ethanol to clear the solution.

  • Causality: Water acts as an anti-solvent. Reaching the "cloud point" ensures the solution is perfectly saturated at the boiling point, maximizing the thermodynamic driving force for crystallization upon cooling.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours, followed by 30 minutes in an ice bath.

  • Causality: Slow cooling allows the target molecules to arrange into a highly ordered, thermodynamically stable crystal lattice, systematically excluding impurities. Rapid cooling causes kinetic precipitation, trapping impurities within the solid.

Step 5: Isolation and Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 ethanol/water.

  • Causality: The cold wash removes residual mother liquor containing dissolved impurities without providing enough thermal energy to dissolve the purified crystal lattice.

Step 6: Drying and Verification

  • Action: Dry the crystals in a vacuum oven at 45–50 °C to a constant weight.

  • Self-Validation: Determine the melting point. A sharp transition exactly at 206–210 °C confirms high purity[2].

Process Workflow Visualization

RecrystallizationWorkflow Crude Crude 5-Acetylfuran-2-carboxylic acid (Impure Solid) Dissolve Dissolution (Minimal Hot Ethanol) Crude->Dissolve Charcoal Decolorization & Hot Filtration (Activated Carbon) Dissolve->Charcoal AntiSolvent Anti-Solvent Addition (Hot Water Dropwise) Charcoal->AntiSolvent Cooling Controlled Cooling (Room Temp to Ice Bath) AntiSolvent->Cooling Filtration Isolation (Vacuum Filtration & Cold Wash) Cooling->Filtration Drying Drying (Vacuum Oven 45°C) Filtration->Drying Pure Pure 5-Acetylfuran-2-carboxylic acid (White/Off-white Crystals) Drying->Pure

Workflow for the purification of 5-acetylfuran-2-carboxylic acid via anti-solvent recrystallization.

Troubleshooting Guide

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solute-impurity mixture is depressed below the temperature at which the solution becomes saturated. The compound separates as a supercooled liquid rather than a solid.

  • Solution: Reheat the mixture until the oil dissolves completely. Add a small amount of the primary solvent (ethanol) to decrease the saturation temperature, then cool the solution much more slowly. Alternatively, introduce a seed crystal of pure 5-acetylfuran-2-carboxylic acid just above the cloud point to provide a nucleation site, bypassing the activation energy barrier for crystal formation.

Q: My percent recovery is unacceptably low (<40%). What went wrong? A: You likely used an excess of the primary solvent (ethanol) or did not add enough anti-solvent (water). The solubility of furoic acid derivatives in the mother liquor remains significant even at cold temperatures if the solvent volume is too high[4].

  • Solution: Transfer the mother liquor to a rotary evaporator, reduce the volume by 50%, and repeat the cooling process to induce a second crop of crystals. In future runs, strictly adhere to using the absolute minimum amount of boiling solvent required for initial dissolution[3].

Q: The isolated crystals are still heavily discolored (brown/dark yellow). A: Furan rings are susceptible to auto-oxidation, forming conjugated polymeric impurities that co-precipitate.

  • Solution: The crude material requires a more aggressive decolorization step. Re-dissolve the crystals in hot ethanol, add 10% w/w activated carbon, and ensure the mixture boils for at least 5–10 minutes before hot filtration. Ensure the filter paper and funnel are pre-warmed to prevent premature crystallization during filtration.

Frequently Asked Questions (FAQs)

Q: Can I use pure water as the sole recrystallization solvent, similar to unsubstituted 2-furoic acid? A: No. While unsubstituted 2-furoic acid can be recrystallized from boiling water[4], the addition of the acetyl group at the 5-position in 5-acetylfuran-2-carboxylic acid increases the molecule's hydrophobicity and alters its crystal lattice energy. Its solubility in pure boiling water is typically too low for a practical, volume-efficient recrystallization. A mixed solvent system (Ethanol/Water) or an organic system (Ethyl Acetate/Hexane) is required.

Q: How can I definitively validate the success of my recrystallization? A: A self-validating protocol requires orthogonal analytical techniques:

  • Melting Point: A sharp melting point of 206–210 °C confirms the absence of significant impurities (which would depress and broaden the range)[2].

  • HPLC: Run the purified product against the crude baseline to quantify the removal of specific impurity peaks.

  • ¹H-NMR: Check for the disappearance of extraneous peaks in the aromatic region, confirming the structural integrity of the furan ring.

Q: What are the primary safety and handling precautions for this compound? A: According to standard safety data, 5-acetylfuran-2-carboxylic acid causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2]. Always handle the powder in a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles) to prevent inhalation of fine particulates during transfer and weighing.

References

  • Chemistry LibreTexts. 3.4C: Using the Minimum Amount of Hot Solvent. Retrieved from:[Link]

  • Chegg. Solubility data of 2 furoic acid. Retrieved from:[Link]

Sources

Troubleshooting

Optimizing reaction conditions for the esterification of 5-Acetylfuran-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the esterification of 5-A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the esterification of 5-Acetylfuran-2-carboxylic acid .

Furan derivatives are notoriously sensitive to harsh reaction conditions. While the electron-withdrawing acetyl group at the C5 position provides some stabilization against electrophilic attack compared to an unsubstituted furan ring, the core remains highly susceptible to acid-catalyzed ring-opening and polymerization. Furthermore, furan-carboxylic acids frequently suffer from poor solubility in neat alcohols[1], rendering standard Fischer esterification protocols ineffective.

This guide provides field-proven, self-validating methodologies to overcome these specific mechanistic hurdles.

Diagnostic Workflow: Selecting the Right Esterification Strategy

Before proceeding with an experiment, use the decision matrix below to select the optimal synthetic route based on your scale, solubility constraints, and thermal sensitivity.

Workflow Start Esterification of 5-Acetylfuran-2-carboxylic acid Q1 Is the acid soluble in neat alcohol? Start->Q1 Soluble Yes Q1->Soluble Insoluble No Q1->Insoluble Q2 Scale of reaction? Soluble->Q2 Method2 Alkyl Halide + K2CO3 in DMF (Mild Heat) Insoluble->Method2 Use polar aprotic solvent Large Large / Process Scale Q2->Large Small Small / Discovery Scale Q2->Small Method1 TMSCl-Mediated Esterification (Reflux) Large->Method1 Cost-effective, scalable Method3 Steglich (EDC/DMAP) in DCM (Room Temp) Small->Method3 Mild, fast, high yield

Diagnostic workflow for selecting the optimal esterification method based on physical constraints.

Troubleshooting FAQs

Q1: Why is my standard Fischer esterification (MeOH / Catalytic H2​SO4​ ) yielding a black tar and low conversion? A: This is a classic symptom of furan ring degradation. Standard Fischer esterification relies on aqueous strong acids (like H2​SO4​ ) and generates water as a byproduct. Prolonged heating of furan derivatives in the presence of aqueous acid leads to protonation of the furan oxygen or ring carbons, triggering ring-opening and subsequent polymerization. Solution: Transition to strictly anhydrous conditions. Using Trimethylsilyl chloride (TMSCl) in methanol is highly recommended for furan-carboxylic acids[1]. TMSCl reacts with methanol to generate anhydrous HCl in situ, while simultaneously acting as a water scavenger, driving the equilibrium forward without degrading the furan core[2].

Q2: My starting material, 5-Acetylfuran-2-carboxylic acid, is completely insoluble in methanol at room temperature. How do I drive the reaction? A: Poor solubility is a documented hurdle for rigid furan-carboxylic acids[1]. If the substrate does not dissolve upon heating to reflux in the TMSCl/MeOH system, you must abandon alcohol as the solvent. Solution: Switch to a base-promoted alkylation. Dissolve the acid in a polar aprotic solvent like DMF (where it is highly soluble) and react it with an alkyl halide (e.g., Methyl Iodide) using K2​CO3​ as a base. This completely bypasses the alcohol solubility issue and avoids acidic conditions entirely.

Q3: I need to synthesize the ester at room temperature to avoid thermal degradation of a sensitive downstream analog. What is the best method? A: Employ a Steglich-type esterification. React the carboxylic acid with the target alcohol using a carbodiimide coupling reagent (like EDC·HCl or DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in Dichloromethane (DCM). This reaction proceeds rapidly at room temperature and provides excellent yields without exposing the furan ring to strong acids or heat.

Mechanistic Insight: TMSCl-Mediated Esterification

To understand why the TMSCl method succeeds where standard Fischer esterification fails, we must look at the causality of the reaction network. TMSCl serves a dual purpose: it is both a pro-catalyst and a dehydrating agent.

Mechanism TMSCl TMSCl + MeOH HCl Anhydrous HCl (Catalyst) TMSCl->HCl Solvolysis TMSOMe TMS-OMe (Water Scavenger) TMSCl->TMSOMe Byproduct Product Methyl 5-acetylfuran- 2-carboxylate TMSOMe->Product Drives equilibrium by reacting with H2O Acid 5-Acetylfuran-2- carboxylic acid Protonated Protonated Carboxylic Acid Acid->Protonated + HCl Intermediate Tetrahedral Intermediate Protonated->Intermediate + MeOH Intermediate->Product - H2O

Mechanistic pathway demonstrating how TMSCl generates anhydrous HCl and scavenges water.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in observational cues and specific work-up steps ensure that you can verify the success of the reaction at each stage.

Protocol A: TMSCl-Mediated Methanolysis (Scalable & Cost-Effective)

Adapted from optimized conditions for furan-carboxylic acids[1].

Reagents: 5-Acetylfuran-2-carboxylic acid (1.0 eq), Anhydrous Methanol (0.2 M), TMSCl (2.0 eq).

  • Setup: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-Acetylfuran-2-carboxylic acid and anhydrous methanol under an inert atmosphere ( N2​ or Argon).

  • Activation: Cool the suspension to 0 °C using an ice bath. Dropwise, add TMSCl (2.0 eq) via syringe. Self-Validation Cue: Mild fuming may occur; ensure adequate venting through a drying tube.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65 °C). Self-Validation Cue: The opaque suspension will gradually transition into a clear, homogeneous solution as the highly soluble ester is formed.

  • Monitoring: After 4-6 hours, check reaction progress via TLC (Hexane/EtOAc 3:1). The starting acid will streak near the baseline (Rf ~0.1), while the target methyl ester will appear as a distinct, UV-active spot at Rf ~0.6.

  • Quenching & Workup: Cool to room temperature. Carefully concentrate the mixture under reduced pressure to remove bulk methanol. Dilute the residue with EtOAc and wash with saturated aqueous NaHCO3​ . Self-Validation Cue: Vigorous CO2​ evolution will occur. Continue washing until bubbling ceases, confirming the complete neutralization of the in situ generated HCl.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude ester. Purify via flash chromatography if necessary.

Protocol B: Base-Promoted Alkylation (For Insoluble/Sensitive Substrates)

Reagents: 5-Acetylfuran-2-carboxylic acid (1.0 eq), Methyl Iodide (1.5 eq), K2​CO3​ (2.0 eq), Anhydrous DMF (0.2 M).

  • Setup: In a dry flask, dissolve the carboxylic acid in anhydrous DMF. Add finely powdered, anhydrous K2​CO3​ .

  • Alkylation: Add Methyl Iodide (MeI) dropwise at room temperature. Caution: MeI is a volatile alkylating agent; handle strictly in a fume hood.

  • Reaction: Stir the suspension at room temperature (or mild heating to 40 °C if sluggish) for 3-5 hours. Self-Validation Cue: The K2​CO3​ will remain as a suspension, but TLC will confirm the rapid disappearance of the baseline acid.

  • Workup: Quench the reaction by pouring the mixture into a 5x volume of ice water. Extract extensively with EtOAc (3x). Wash the combined organic layers with brine (3x) to remove residual DMF.

  • Isolation: Dry over MgSO4​ , filter, and concentrate to afford the ester.

Quantitative Data Summary

Use the table below to compare the expected outcomes and operational parameters of the three primary esterification methods for 5-Acetylfuran-2-carboxylic acid.

Esterification MethodReagents / CatalystSolventTemp (°C)Typical YieldProsCons
Anhydrous Acid Catalysis TMSCl (2.0 eq)Methanol65 (Reflux)80 - 85%Highly scalable, prevents furan ring-opening[1].Requires reflux; acid must be partially soluble in MeOH.
Base-Promoted Alkylation MeI (1.5 eq), K2​CO3​ DMF20 - 4085 - 95%Mild, completely avoids acid, excellent for insoluble acids.Uses highly toxic MeI; requires rigorous aqueous workup to remove DMF.
Steglich Coupling EDC·HCl, DMAP (cat.)DCM2075 - 90%Fast, room temperature, highly reliable for discovery scale.Atom-inefficient; generates urea byproducts that require column chromatography.

Sources

Optimization

Stability issues and degradation of furan-based compounds

Welcome to the Furan-Based Compounds Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the most critical failure modes associated with furan rings in sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furan-Based Compounds Technical Support & Troubleshooting Center . As a Senior Application Scientist, I have designed this guide to address the most critical failure modes associated with furan rings in synthetic chemistry and drug development. Furans are electron-rich, aromatic heterocycles, but their unique electronic structure makes them highly susceptible to acid-catalyzed hydrolysis, oxidative degradation, and metabolic bioactivation.

This guide is structured around the three primary domains where furan instability manifests: Synthetic Acid Lability , Photochemical Oxidation , and In Vivo Bioactivation .

Quantitative Parameters Influencing Furan Stability

To establish a baseline for your experimental design, refer to the following quantitative constraints governing furan stability.

ParameterQuantitative Value / RangeMechanistic Impact
Protonation Activation Energy ( ΔE‡ ) α -carbon is ~6.7 kcal/mol lower than β -carbonDictates the regioselectivity of acid-catalyzed ring opening, making the α -position the primary site of nucleophilic attack.
Ozonation Rate Constants ( kO3​ ) 8.5×104 to 3.2×106 M−1s−1 Rapid electrophilic attack by ozone at the α -carbon leads to ring cleavage and formation of toxic α,β -unsaturated dicarbonyls.
Thermal Degradation Peak 400 °C – 500 °CHigh-temperature pyrolysis triggers homolytic cleavage, primarily yielding ketene and acetylene gas.
Endoperoxide Thermal Stability T>−20 °CAbove this threshold, bicyclic endoperoxides rapidly undergo O-O bond homolysis, rearranging into epoxy lactones or diepoxides.

Section 1: Acid Lability and Synthetic Degradation

Troubleshooting FAQ

Q: Why do my furan-containing compounds degrade into unidentifiable mixtures during silica gel chromatography or routine aqueous workups? A: Furan rings are highly susceptible to acid-catalyzed ring opening. The degradation cascade is initiated by protonation at the α -carbon, which is the rate-limiting step. Because protonation at the α -position is thermodynamically favored by approximately 6.7 kcal/mol over the β -position 1, aromaticity is broken, rendering the ring highly vulnerable to nucleophilic attack by ambient water. This forms a furanol intermediate that rapidly opens into a linear 1,4-dicarbonyl compound 2. Standard silica gel possesses latent surface acidity sufficient to trigger this cascade. To prevent this, deactivate your silica gel with 1% triethylamine (TEA) or switch to neutral alumina.

AcidDegradation Furan Furan Substrate Protonation Protonation at C-alpha (Rate-Limiting Step) Furan->Protonation H+ (Acidic Media) Hydration Nucleophilic Attack (Water Addition) Protonation->Hydration H2O RingOpening Ring Opening (Aromaticity Lost) Hydration->RingOpening Proton Transfer Dicarbonyl 1,4-Dicarbonyl (Degradation Product) RingOpening->Dicarbonyl Irreversible

Acid-catalyzed furan ring-opening mechanism leading to 1,4-dicarbonyl formation.

Protocol 1: Assessing Acid-Catalyzed Degradation Kinetics

Causality Note: We use a water-miscible co-solvent (acetonitrile) to ensure the furan remains in solution while providing the necessary aqueous environment for the nucleophilic hydration step.

  • Preparation: Dissolve the furan substrate in HPLC-grade acetonitrile to create a 10 mM stock solution.

  • Reaction Initiation: Dilute the stock to 1 mM in a pH 2.0 aqueous phosphate buffer containing a stable internal standard (e.g., an internal aromatic standard lacking acid-labile groups).

  • Incubation: Maintain the solution in a sealed vial at a controlled 37 °C to simulate physiological/stress conditions.

  • Sampling & Quenching: At intervals (0, 1, 2, 4, 8, 24 h), withdraw a 100 µL aliquot and immediately quench by mixing with 100 µL of 0.1 M NaHCO 3​ . Why? Neutralizing the acid instantly halts the rate-limiting protonation step, freezing the degradation profile for accurate analysis.

  • Analysis: Analyze via LC-UV or LC-MS to quantify the disappearance of the parent furan and the appearance of 1,4-dicarbonyls.

  • Self-Validating Control Check: Run a parallel incubation in pH 7.4 buffer. If degradation occurs at pH 7.4, the compound is experiencing autoxidation or light-induced degradation, proving the instability is not strictly acid-catalyzed.

Section 2: Photooxidation and Endoperoxide Instability

Troubleshooting FAQ

Q: I am synthesizing a substituted furan via an endoperoxide intermediate, but my yields are low and I observe multiple side products. How can I stabilize the intermediate? A: Bicyclic endoperoxides, formed via the [4+2] cycloaddition of singlet oxygen ( 1O2​ ) to the furan ring, are highly strained and thermally labile 3. At temperatures above -20 °C, they undergo rapid O-O bond homolysis, rearranging into undesired epoxy lactones or diepoxides 4. To suppress these thermal degradation pathways, you must strictly control the temperature (e.g., -78 °C) and utilize apolar solvents (like CH 2​ Cl 2​ ), which prevent the stabilization of dipolar intermediates that lead to enol ester byproducts.

PhotoOxidation Diene Furan Ring Endoperoxide Bicyclic Endoperoxide (Unstable Intermediate) Diene->Endoperoxide [4+2] Cycloaddition SingletO2 Singlet Oxygen (1O2) (Photosensitizer + hν) SingletO2->Endoperoxide ThermalDeg Thermal Decomposition (Epoxy Lactones) Endoperoxide->ThermalDeg T > -20°C Target Desired Rearrangement (Target Furan Product) Endoperoxide->Target Catalysis / Low Temp

Photooxidation of furan to endoperoxide and temperature-dependent rearrangement.

Protocol 2: Low-Temperature Photooxidation of Furans

Causality Note: Cryogenic temperatures are mandatory to trap the kinetic endoperoxide product before thermodynamic rearrangement occurs.

  • Setup: Dissolve the furan substrate and a photosensitizer (e.g., Rose Bengal) in anhydrous CH 2​ Cl 2​ within a specialized photochemical reactor.

  • Cryogenic Cooling: Submerge the reactor in a dry ice/acetone bath to maintain a strict -78 °C environment.

  • Oxygenation: Bubble a continuous stream of dry oxygen gas through the solution for 10 minutes prior to irradiation to saturate the solvent.

  • Irradiation: Irradiate the mixture with an LED light source matching the photosensitizer's absorption maximum, maintaining continuous O 2​ bubbling.

  • In Situ Processing: Once TLC indicates complete consumption of the starting material, do not isolate the endoperoxide. Immediately add your reducing agent or catalyst directly to the cold solution to drive the reaction to the desired final product.

  • Self-Validating Control Check: Before adding the catalyst, withdraw a 5 µL aliquot and spot it on a TLC plate treated with a peroxide-indicating stain (e.g., KI/starch). A rapid blue/black color change confirms the successful generation and survival of the intact endoperoxide intermediate.

Section 3: Metabolic Bioactivation and Hepatotoxicity

Troubleshooting FAQ

Q: Our lead drug candidate contains a furan ring and is showing signs of severe hepatotoxicity in preclinical rodent models. What is the mechanistic basis for this, and how can we assay it? A: Furan rings are notorious structural alerts (toxicophores) in medicinal chemistry. In the liver, Cytochrome P450 enzymes—specifically CYP2E1—oxidize the furan ring to form a highly reactive, electrophilic α,β -unsaturated dialdehyde known as cis-2-butene-1,4-dial (BDA) 5. BDA rapidly alkylates cellular nucleophiles, forming covalent adducts with proteins and DNA, which triggers cellular necrosis and hepatotoxicity 6. To assess this liability early, you must perform an in vitro trapping assay using human liver microsomes (HLM) and nucleophilic scavengers.

CYP450Bioactivation Drug Furan-Containing Drug CYP CYP2E1 Oxidation (Liver Microsomes) Drug->CYP BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA [O] Toxicity Protein/DNA Adducts (Hepatotoxicity) BDA->Toxicity In vivo Trapping NAC/NAL Conjugate (Stable Biomarker) BDA->Trapping In vitro Assay

CYP450-mediated bioactivation of furans to BDA and in vitro trapping strategies.

Protocol 3: In Vitro Trapping of Reactive Metabolites (BDA)

Causality Note: Because BDA is too reactive and transient to measure directly, we use N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL) to act as surrogate protein targets. They covalently bind BDA to form a stable, quantifiable pyrrole conjugate.

  • Incubation Mixture: Prepare a 1 mL mixture containing 1 mg/mL Human Liver Microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 5 mM of both NAC and NAL.

  • Substrate Addition: Add the furan-containing drug candidate to achieve a final concentration of 50 µM. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the CYP450 catalytic cycle by adding 1 mM NADPH. Incubate for 60 minutes at 37 °C.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant via LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) to detect the specific mass transition of the NAC-BDA-NAL conjugate.

  • Self-Validating Control Check: Include a parallel incubation containing 4-methylpyrazole (a specific CYP2E1 inhibitor). A significant reduction in NAC-BDA-NAL conjugate formation in this sample validates that the bioactivation is specifically CYP2E1-mediated and not an artifact of autoxidation.

References

  • BenchChem - Stability issues of furan rings in acidic or basic conditions.
  • Scite.ai - Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • BenchChem - Technical Support Center: Managing Unstable Endoperoxide Intermediates in Furan Synthesis.
  • SciSpace - Photo-oxidation of furans.
  • PubMed Central (PMC) - Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.
  • PubMed Central (PMC) - Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes.
  • ResearchGate - Aqueous Ozonation of Furans: Kinetics and Transformation Mechanisms.

Sources

Troubleshooting

Technical Support Center: Purification of 2,5-Furandicarboxylic Acid (FDCA)

Welcome to the technical support center for 2,5-Furandicarboxylic Acid (FDCA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the remov...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,5-Furandicarboxylic Acid (FDCA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the removal of colored impurities from FDCA. High-purity FDCA is critical for the synthesis of advanced polymers like polyethylene furanoate (PEF) and for various pharmaceutical applications, as impurities can lead to undesirable coloration and compromised material properties.[1][2] This resource provides in-depth, field-proven answers to frequently asked questions and a troubleshooting guide for specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical colored impurities in crude FDCA, and why are they problematic?

A1: Crude FDCA, especially when derived from biomass conversion of sugars like fructose, often contains several impurities that impart a yellow, brown, or even black color.[3][4] The most common and impactful impurities include:

  • Humins: These are dark-colored, insoluble polymeric by-products formed during the acid-catalyzed dehydration of sugars to 5-hydroxymethylfurfural (HMF), a key intermediate in FDCA synthesis.[4] Their complex, heterogeneous structure makes them difficult to remove and they are a primary source of color in the final product.

  • 5-Formyl-2-furancarboxylic acid (FFCA): This is a common intermediate in the oxidation of HMF to FDCA.[1][5] While not intensely colored itself, its presence is an indicator of incomplete reaction and it can act as a chain terminator during polymerization, negatively affecting the molecular weight and performance of polymers like PEF.[1]

  • Other Furanic Compounds and Degradation Products: A variety of other intermediates and side-products from the synthesis process can contribute to discoloration.[1] Thermal stress during purification can also lead to degradation of FDCA itself, forming new color bodies.[6]

The presence of these impurities is highly detrimental because they can absorb light, leading to a discolored final polymer, and can initiate thermo-oxidative degradation during high-temperature processing, further compromising the material's integrity and appearance.[2][4]

Q2: What are the primary strategies for removing colored impurities from FDCA?

A2: There are several established methods for purifying FDCA. The choice depends on the nature of the impurities, the required final purity, and the scale of the operation.[1] The main strategies are:

  • Crystallization: This is one of the most effective and scalable methods. It leverages the difference in solubility between FDCA and its impurities in a given solvent at different temperatures.[1] Crude FDCA is dissolved in a hot solvent and, upon cooling, the less soluble FDCA crystallizes out, leaving the more soluble impurities behind in the mother liquor.

  • Acid Precipitation: This technique is particularly useful for separating FDCA from base-soluble impurities. Crude FDCA is dissolved in a basic aqueous solution (e.g., NaOH) to form its highly soluble dicarboxylate salt. Insoluble impurities like humins can be removed by filtration. Subsequent acidification of the solution causes the poorly water-soluble FDCA to precipitate, which can then be collected.[1]

  • Activated Carbon Treatment: Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for organic molecules, especially large, colored compounds like humins.[3][7] It is often used as a decolorizing step in conjunction with crystallization or other methods.[8][9]

  • Chromatography: For achieving very high purity (>99.9%), such as for analytical standards or specialized applications, column chromatography can be used. However, this method is solvent-intensive and not easily scalable for bulk production.[1]

Table 1: Comparison of Common FDCA Purification Methods
MethodPrincipleTypical PurityScalabilityKey AdvantagesKey Disadvantages
Crystallization Differential solubility at varying temperatures.[1]>99%[1]HighScalable, effective for a wide range of impurities.Can be energy-intensive; solvent selection is critical.
Acid Precipitation Conversion of soluble salt to insoluble acid via pH change.[1]HighHighSimple, effective for separating from base-soluble impurities.Generates salt waste, may require large volumes of acid/base.[1]
Activated Carbon Adsorption of organic impurities onto a porous surface.[10]Used as a supplementary stepHighExcellent for removing colored humins and other large organics.[3]Can lead to product loss due to co-adsorption; requires a filtration step.
Chromatography Differential partitioning between stationary and mobile phases.[1]>99.9%[1]LowAchieves the highest purity levels.Not scalable for bulk production, solvent-intensive.[1]

Troubleshooting Guide

Q3: My FDCA powder is still yellow/brown after a single recrystallization. What went wrong and what should I do next?

A3: This is a common issue and can stem from several factors. The core of the problem is that the concentration of colored impurities in the mother liquor remains high enough to co-precipitate with or be trapped within the FDCA crystals.

Causality & Explanation: The efficiency of crystallization depends on the solubility profile of both FDCA and its impurities in the chosen solvent. If the impurities have a solubility that is too close to that of FDCA, or if the crude material is heavily contaminated, a single crystallization may not be sufficient. Furthermore, rapid cooling can lead to the formation of smaller, less pure crystals that trap mother liquor.

Recommended Solutions:

  • Perform a Second Recrystallization: The most straightforward solution is to repeat the process. The once-crystallized material is already significantly purer, so a second crystallization will be much more effective at removing the remaining trace impurities.

  • Optimize Your Solvent System: The choice of solvent is critical. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are effective for dissolving FDCA.[11][12] For a second crystallization, you might consider switching to a different solvent or using a co-solvent system to alter the solubility of the impurities.

  • Control the Cooling Rate: Avoid crash-cooling the solution in an ice bath. A slow, controlled cooling rate (e.g., 1°C/minute or allowing it to cool to room temperature on the benchtop) promotes the formation of larger, more perfect crystals, which are inherently purer.[13]

  • Incorporate an Activated Carbon Step: Before recrystallization, dissolve the crude FDCA in the solvent, add activated carbon (typically 1-5% by weight relative to FDCA), and stir the hot solution for 15-30 minutes. Filter the hot solution through a pad of celite to remove the carbon and then proceed with cooling. This will adsorb a significant portion of the colored humins before crystallization begins.[8][9]

Q4: After dissolving my crude FDCA in a hot solvent, the solution darkened significantly. Is this normal?

A4: No, this is a sign of thermal degradation. While FDCA is relatively stable, prolonged exposure to high temperatures, especially in certain solvents, can cause it to degrade and form new colored by-products.[4][6]

Causality & Explanation: The furan ring in FDCA is susceptible to thermal-oxidative degradation at elevated temperatures.[4] This process can be accelerated by the presence of residual catalysts or other impurities from the synthesis stage. The goal is to dissolve the FDCA completely, not to "cook" it.

Recommended Solutions:

  • Minimize Heating Time: Heat the FDCA mixture only as long as necessary to achieve complete dissolution. Research has shown that keeping the solution at temperatures above 100°C for less than 15 minutes is ideal to minimize byproduct formation.[6]

  • Use a Continuous Reactor for Scale-Up: For larger volumes, batch heating can lead to some parts of the mixture being held at high temperatures for too long. A continuous reactor allows for rapid heating to dissolve the FDCA followed by rapid cooling, precisely controlling the residence time at high temperatures.[6]

  • Conduct Purification Under an Inert Atmosphere: If thermal degradation is a persistent issue, performing the dissolution and filtration steps under a nitrogen or argon atmosphere can help prevent oxidation, which is often a key part of the degradation pathway that forms chromophores (color-causing groups).[2]

Q5: I am using the acid precipitation method, but my yield is very low. Where is my product going?

A5: Low yield in an acid precipitation protocol typically points to one of two issues: incomplete precipitation or product loss during washing.

Causality & Explanation: FDCA's solubility in water is low, but not zero. Its solubility is highly dependent on pH. For effective precipitation, the pH must be lowered sufficiently to fully protonate the dicarboxylate salt back to the diacid form.[1] If the pH is not low enough, a significant amount of FDCA can remain dissolved as a salt.

Recommended Solutions:

  • Verify and Adjust Final pH: Ensure you are acidifying the solution to a pH of 2-3.[1] Use a calibrated pH meter for accuracy. If you are only using litmus paper, you may not be reaching a low enough pH. Add the acid (e.g., 10% HCl) slowly while stirring vigorously until the target pH is stable.[1][14]

  • Chill the Solution After Acidification: After reaching the target pH, chill the suspension in an ice bath for 30-60 minutes before filtration. This will further decrease the solubility of FDCA in the aqueous medium and maximize precipitation.

  • Minimize Washing Volume: Wash the collected filter cake with a minimal amount of cold deionized water. Using large volumes of water, especially if it's not chilled, will redissolve some of your product.

  • Check for Incomplete Initial Dissolution: Ensure all the crude FDCA is fully dissolved in the basic solution at the beginning. Any undissolved solid will be filtered out as "insoluble impurities," leading to a direct loss of product.

Visualized Workflows & Protocols

Workflow 1: Purification by Recrystallization

This workflow outlines the standard procedure for purifying FDCA by leveraging its temperature-dependent solubility.

G A Mix Crude FDCA and Solvent B Heat Mixture to Dissolve (e.g., 60-80°C) A->B Step 1 C Slowly Cool Solution (e.g., to Room Temp) B->C Step 2 D FDCA Precipitates as Crystals C->D Step 3 E Filter to Collect Crystals D->E Step 4 F Wash with Cold Solvent E->F Step 5 G Dry Under Vacuum F->G Step 6 H High-Purity FDCA G->H Final Product

Caption: Workflow for FDCA purification by crystallization.

Detailed Protocol: Recrystallization from DMF

  • Mixing: In a flask equipped with a magnetic stirrer and a condenser, mix crude FDCA with Dimethylformamide (DMF). A typical ratio is 8.5 g of crude FDCA per 20 g of DMF.[13]

  • Heating: Heat the mixture to 80°C while stirring. Continue stirring at this temperature for 30 minutes or until all solids have dissolved.[13]

  • Cooling: Remove the heat source and allow the mixture to cool slowly to room temperature. A controlled cooling rate of approximately 1°C/minute is recommended.[13]

  • Filtration: Once cooled, filter the resulting suspension using a Buchner funnel to collect the precipitated FDCA crystals.

  • Washing: Wash the filter cake with a small amount of cold DMF to remove any residual mother liquor.[13]

  • Drying: Dry the purified FDCA crystals in a vacuum oven to remove all traces of solvent.

  • Purity Analysis: Confirm the purity of the final product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][13]

Workflow 2: Purification by Acid Precipitation

This workflow details the process of purifying FDCA by converting it to a soluble salt and then re-precipitating the pure acid.

G A Dissolve Crude FDCA in Aqueous Base (e.g., NaOH) B Filter to Remove Insoluble Impurities (Optional) A->B Step 1 C Add Acid (e.g., HCl) until pH 2-3 B->C Step 2 D FDCA Precipitates from Solution C->D Step 3 E Filter to Collect FDCA D->E Step 4 F Wash with Deionized Water E->F Step 5 G Dry Under Vacuum F->G Step 6 H High-Purity FDCA G->H Final Product

Caption: Workflow for FDCA purification by acid precipitation.

Detailed Protocol: Acid Precipitation

  • Dissolution: Dissolve the crude FDCA in an aqueous solution of a base, such as sodium hydroxide (NaOH), to form the soluble disodium furan-2,5-dicarboxylate salt.[1]

  • Filtration (Optional): If insoluble impurities (like humins) are present, filter the basic solution to remove them.

  • Acidification: While stirring vigorously, carefully add an acid, such as 10% (v/v) hydrochloric acid (HCl), to the aqueous solution of the FDCA salt until the pH of the mixture reaches 2-3.[1][14] This will cause the FDCA to precipitate as a fine white solid.

  • Collection: Filter the resulting suspension to collect the precipitated FDCA.[1]

  • Washing: Wash the filter cake thoroughly with deionized water to remove any remaining salts (e.g., NaCl).

  • Drying: Dry the purified FDCA under vacuum to obtain the final product.[1]

  • Purity Analysis: Analyze the final product purity via HPLC to ensure the removal of impurities.[1]

References

  • Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
  • Technical Support: Preventing Color Formation in FDCA Polymeriz
  • Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid
  • One-Pot Method for the Synthesis of 2,5-Furandicarboxylic Acid
  • High yield and isolation of 2,5-furandicarboxylic acid
  • Recent progress in fructose conversion to 2,5-furandicarboxylic acid using metal organic framework–derived c
  • Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid
  • Method for purifying crude of 2,5-furandicarboxylic acid by crystallization - Google P
  • Method for purifying and removing color of fdca - Google P
  • Method of purifying 2,5-furandicarboxylic acid - Google P
  • Purification of 2.
  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis - PMC.
  • Method for purifying crude 2,5-furandicarboxylic acid by crystallization - Google P
  • 2,5-furandicarboxylic acid CAS#: 3238-40-2 • ChemWh
  • Production of 2,5-Furandicarboxylic Acid from Lignocellulosic-Biomass-Derived Glucaric Acid - ACS Public
  • METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - European P
  • Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC.
  • Activated Carbon | Water Purification Technology - ELGA LabW
  • Activated Carbon Filtr

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Optimization

Technical Support Center: Overcoming Solubility Challenges of Furan Carboxylic Acids

Welcome to the Technical Support Center. Furan carboxylic acids—most notably 2,5-furandicarboxylic acid (FDCA) and 2-furoic acid—are highly valued bio-based platform chemicals used in the synthesis of renewable polyester...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Furan carboxylic acids—most notably 2,5-furandicarboxylic acid (FDCA) and 2-furoic acid—are highly valued bio-based platform chemicals used in the synthesis of renewable polyesters (like PEF) and pharmaceuticals. However, their rigid, planar molecular structures and dual carboxylic acid groups facilitate extensive intermolecular hydrogen bonding. This creates a highly stable crystal lattice, resulting in notoriously poor solubility in water and many common organic solvents[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, thermodynamic insights, and validated experimental protocols to overcome these solubility bottlenecks.

Part 1: Causality of Insolubility and Solvent Optimization Strategies

To dissolve a furan carboxylic acid, the chosen solvent system must provide solvent-solute interactions that are energetically favorable enough to disrupt the compound's robust lattice energy[2].

1. The Role of Hansen Solubility Parameters (HSPs) Random trial-and-error solvent screening is inefficient. Instead, researchers should utilize Hansen Solubility Parameters (HSPs) to computationally predict solvent efficacy. By calculating the radius of interaction ( Ri,j​ ) between the solvent and the furan carboxylic acid, you can identify optimal mixtures[3]. A minimized Ri,j​ indicates a higher thermodynamic affinity between the solvent and the solute.

2. The Synergistic Power of Binary Solvent Systems While highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) perform well on their own, binary solvent systems (e.g., water/DMSO or water/THF) are vastly superior. These mixtures exhibit a "volcano-type" solubility curve[2]. The addition of a specific mole fraction of water to an organic solvent synergistically disrupts the strong intermolecular hydrogen bonds of the FDCA crystal lattice, while the organic co-solvent provides optimal solvation of the furan ring[2].

BinaryMechanism FDCA FDCA Crystal Lattice Water Water (H-bond Donor) FDCA->Water Disrupts lattice DMSO Organic Solvent (Aprotic Acceptor) FDCA->DMSO Solvates ring Solvated Solvated FDCA Monomer Water->Solvated Synergistic Action DMSO->Solvated Synergistic Action

Synergistic mechanism of binary solvent systems in disrupting FDCA crystal lattices.

Part 2: Quantitative Solubility Benchmarks

The solubility of FDCA is highly temperature-dependent and varies drastically across solvent classes[4]. The table below summarizes critical quantitative data to guide your initial solvent selection.

Solvent SystemTemperatureMax Solubility ObservedKey Insight & Reference
Pure Methanol 313.15 K0.0103 (Mole Fraction)Highest solubility among pure common alcohols[4],[5].
Pure Acetic Acid 313.15 K0.0025 (Mole Fraction)Moderate solubility; commonly used in oxidation reactions[4].
Pure Acetonitrile 313.15 K0.0008 (Mole Fraction)Lowest solubility among tested pure solvents[4],[5].
Pure DMSO 293 K30.7 wt%Exceptionally high capacity due to strong aprotic acceptance[3].
20/80 w/w H₂O/DMSO 293 K23.1 wt%190 times higher solubility than in pure water[3].
20/80 w/w H₂O/THF 293 K7.2 wt%60 times higher solubility than in pure water[3].

Part 3: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols for handling furan carboxylic acids.

Protocol A: Static Analytical Method for Determining Equilibrium Solubility

This method is the industry standard for generating thermodynamic models (e.g., NRTL or UNIQUAC) for furan carboxylic acids[5],[6].

  • Preparation: Add an excess amount of FDCA to a known volume of the selected pure or binary solvent in a sealed, jacketed glass vessel to prevent solvent evaporation.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer in a thermostatic water bath (precision of ±0.2 K) for a minimum of 24 hours. Causality: This extended timeframe ensures the system overcomes the high activation energy required to break the FDCA crystal lattice, reaching true thermodynamic equilibrium.

  • Settling: Cease stirring and allow the undissolved FDCA to settle for 2–4 hours while strictly maintaining the constant target temperature[4].

  • Sampling & Filtration: Extract a sample of the supernatant using a pre-heated syringe equipped with a 0.22 μm PTFE filter. Critical Step: The syringe must be pre-heated to the exact reaction temperature to prevent immediate temperature-drop-induced precipitation within the needle.

  • Analysis: Dilute the sample immediately in the mobile phase and quantify the FDCA concentration via High-Performance Liquid Chromatography (HPLC) equipped with a UV detector (typically monitored at 265 nm).

Protocol B: Overcoming Solubility in Polymerization via Reactive Diluents

When synthesizing bio-based unsaturated polyesters (UPs), intact FDCA often precipitates. This protocol bypasses monomer solubility limits using derivatization[7],[8].

  • Monomer Substitution: Convert FDCA to a more soluble derivative (e.g., esterification with diols) to lower the polarity and disrupt hydrogen bonding.

  • Reactive Diluent Blending: Blend the furan-based prepolymer with a bio-based reactive diluent, such as isosorbide-methacrylate (IM), rather than using toxic, volatile styrene[8].

  • Viscosity Tuning: Adjust the feed ratio of the diluent to achieve a processable viscosity, ensuring complete dissolution of the furan prepolymer into a homogeneous resin[8].

  • Thermal Curing: Degas the mixture under vacuum and cure thermally (e.g., 90 °C for 3 hours, followed by 140 °C for 4 hours) to form a rigid, crosslinked thermoset[8].

Part 4: Troubleshooting FAQs

Q: Why does FDCA precipitate on my catalyst surface during 5-hydroxymethylfurfural (HMF) oxidation? A: FDCA has an extremely low solubility in pure water (approximately 0.2 wt% at standard temperature and pressure)[1]. As HMF oxidizes to FDCA, the local concentration quickly exceeds this solubility limit. The rigid FDCA crystals precipitate out of the solution and physically block the active sites of the catalyst, causing deactivation[1]. Solution: Run the reaction at lower initial HMF concentrations (<1.25 wt%), elevate the reaction temperature, or add a base (such as NaOH) to convert the acid into a highly soluble furan carboxylate salt[1].

Q: How does temperature mathematically affect FDCA solubility? A: The solubility of FDCA increases exponentially with rising temperature[4],[5]. This behavior is accurately correlated using thermodynamic frameworks like the UNIQUAC, WILSON, or Non-Random Two-Liquid (NRTL) models[5],[6]. Elevating the temperature from 313.15 K to 363.15 K can increase the mole fraction solubility by a factor of 3 to 4 in most polar solvents[4].

Q: I cannot use DMSO or water in my downstream synthesis. What are my options? A: If aqueous or highly polar aprotic systems are incompatible with your chemistry, consider ether-based binary systems. Mixtures of 1,4-dioxane/water or tetrahydrofuran (THF)/water show excellent solubilization capabilities[2]. If water must be entirely excluded, pure THF or methanol are your best alternatives[5],[2]. If the molecule remains intractable, chemical derivatization (converting the carboxylic acid to an ester or an organic salt using bases like Triethylamine) is required to bypass the lattice energy[8].

SolventOptimization Start Insoluble Furan Carboxylic Acid HSP Calculate Hansen Solubility Parameters Start->HSP Step 1: Predict Affinity Pure Evaluate Pure Solvents (e.g., DMSO, THF) HSP->Pure Minimized Ri,j Binary Formulate Binary Systems (e.g., 20/80 H2O/DMSO) Pure->Binary Insufficient Capacity Temp Elevate Temperature (313.15 K - 363.15 K) Binary->Temp Optimize Thermodynamics Deriv Chemical Derivatization (Esterification / Salts) Temp->Deriv Still Insoluble Success Complete Solubilization Temp->Success Target Reached Deriv->Success Bypass Lattice Energy

Strategic workflow for overcoming furan carboxylic acid solubility limits.

References

1.[4] solubility of 2,5-Furandicarboxylic acid in organic solvents Source: Benchchem URL:

2.[5] Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:

3.[3] Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters Source: ACS Omega (NIH/PMC) URL:

4.[2] Determination of Solubility and Thermodynamic Analysis of Solubility Behavior of 2,5-Furandicarboxylic Acid in Water and Ether Binary Solvent System Source: ACS Publications URL:

5.[6] Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures Source: Journal of Chemical & Engineering Data (ACS Publications) URL:

6.[1] Recent developments in solvent and catalyst selection for 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid Source: EES Catalysis (RSC Publishing) URL:

7.[7] New unsaturated copolyesters based on 2,5-furandicarboxylic acid and their crosslinked derivatives Source: Polymer Chemistry (ResearchGate) URL:

8.[8] Isosorbide as Core Component for Tailoring Biobased Unsaturated Polyester Thermosets for a Wide Structure–Property Window Source: Biomacromolecules (ACS Publications) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of 5-Acetylfuran-2-carboxylic Acid vs. 5-Acetylthiophene-2-carboxylic Acid

Executive Summary In medicinal chemistry, the strategic substitution of a single heteroatom can fundamentally alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic substitution of a single heteroatom can fundamentally alter a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of two highly valuable bioisosteres: 5-Acetylfuran-2-carboxylic acid and 5-acetylthiophene-2-carboxylic acid . By analyzing the structural causality behind their distinct biological activities, this document equips researchers and drug development professionals with the data necessary to select the optimal scaffold for targeted therapeutic design.

Structural Causality: Oxygen vs. Sulfur Bioisosterism

The core difference between these two compounds lies in the heteroaromatic ring: oxygen in furan versus sulfur in thiophene. This atomic substitution dictates their biological behavior through three primary mechanisms:

  • Electronegativity & Hydrogen Bonding: The oxygen atom in the furan ring is highly electronegative, creating a stronger dipole moment. This enhances the compound's ability to act as a hydrogen-bond acceptor, making 5-acetylfuran-2-carboxylic acid highly effective at interacting with polar protein surfaces and aqueous environments[1].

  • Aromaticity & Atomic Radius: Sulfur has a larger atomic radius and utilizes empty d-orbitals to enhance π-electron delocalization. Consequently, the thiophene ring in 5-acetylthiophene-2-carboxylic acid exhibits greater aromaticity and stability compared to furan[2].

  • Lipophilicity (LogP): The thiophene derivative is significantly more lipophilic. This increased hydrophobicity is critical for penetrating lipid bilayers and intercalating into deep, hydrophobic binding pockets, such as those found in kinases[2][3].

Bioisosterism Core 5-Acetyl-Heteroaryl-2-carboxylic Acid (Core Scaffold) Furan 5-Acetylfuran-2-carboxylic acid (Oxygen Heterocycle) Core->Furan O-Substitution Thiophene 5-Acetylthiophene-2-carboxylic acid (Sulfur Heterocycle) Core->Thiophene S-Substitution FuranMech Higher Polarity & H-Bonding Target: Bacterial RNAP Furan->FuranMech ThiopheneMech Higher Lipophilicity & π-Stacking Target: Kinase Pockets (PKAc) Thiophene->ThiopheneMech

Logical workflow of furan vs. thiophene bioisosteric replacement in drug design.

Comparative Biological Activity Profiles

5-Acetylthiophene-2-carboxylic Acid: Kinase Inhibition & Oncology

Due to its enhanced lipophilicity and π-π stacking capabilities, 5-acetylthiophene-2-carboxylic acid is a privileged scaffold for designing kinase inhibitors.

  • Luminescence Probes: It is utilized as a starting material to synthesize 5-(2-aminopyrimidin-4-yl)thiophene-2-carboxylic acid, a critical component of ARC-Lum probes. These probes target the Protein Kinase A catalytic subunit (PKAc). The thiophene ring perfectly fits the hydrophobic ATP-binding pocket of PKAc, enabling long-lifetime luminescence for monitoring kinase activity in living cells[3].

  • Anti-Cancer Agents: Thiophene derivatives are actively patented as specific inhibitors of CDC7 and PKA kinases, which are inextricably tied to cancer cell growth and survival[4].

5-Acetylfuran-2-carboxylic Acid: Antimicrobial & Antioxidant Pathways

The furan derivative excels in environments where aqueous solubility and polar interactions are paramount.

  • RNAP Inhibition in Biofilms: Furan-2-carboxylic acid derivatives, such as phenyl-furanyl-rhodanines, demonstrate potent antibacterial activity by inhibiting the core RNA polymerase-σ70 factor assembly. The furan ring's polarity allows the molecule to penetrate the highly polar extracellular polymeric substance (EPS) matrix of Staphylococcus epidermidis biofilms[5].

  • Prodrug Conjugates: It is also utilized in the synthesis of heteroacyl tryptamine conjugates, where the furan moiety imparts secondary anti-inflammatory and antioxidant properties upon enzymatic cleavage in vivo[2].

Quantitative Performance Comparison

The following table summarizes the divergent physicochemical and biological properties dictating the application of these two compounds:

Property / Metric5-Acetylfuran-2-carboxylic acid5-Acetylthiophene-2-carboxylic acidCausality / Significance
Heteroatom Oxygen (O)Sulfur (S)Dictates atomic radius and electronegativity[1][2].
Aromaticity LowerHigherSulfur's d-orbitals enhance π-electron delocalization[2].
Relative Lipophilicity Lower (More hydrophilic)Higher (More hydrophobic)Thiophene crosses lipid membranes more efficiently[2].
Primary Target Bacterial RNAP / BiofilmsPKAc / CDC7 KinasesFuran favors polar surface interactions; Thiophene favors hydrophobic pockets[3][5].
Key Application Antibacterial / AntioxidantAnti-cancer / LuminescenceDriven by distinct target affinities and membrane permeability[3][4].

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following methodologies are designed as self-validating systems, incorporating internal controls that confirm the success of each mechanistic step.

Protocol A: Kinase Activity Monitoring using Thiophene-derived Probes

Causality: The ATP-binding pocket of PKAc is highly hydrophobic. The thiophene derivative is selected because sulfur's larger atomic radius increases lipophilicity, driving stronger hydrophobic interactions within the kinase pocket, which is essential for stabilizing the luminescence complex[3].

  • Probe Synthesis: Conjugate 5-acetylthiophene-2-carboxylic acid to the ARC peptide scaffold using standard Fmoc solid-phase peptide synthesis. Purify via reverse-phase HPLC[3].

  • Baseline Validation: Measure the luminescence of the free ARC-Lum probe in the assay buffer (without kinase). Self-Validation: The signal must be negligible, confirming that luminescence is strictly protein-induced[3].

  • Complex Formation: Incubate 100 nM of the thiophene-based probe with PKAc in the assay buffer at room temperature.

  • Signal Acquisition: Measure time-resolved long-lifetime luminescence.

  • Quantification: Calculate the dissociation constant ( KD​ ) based on the binding curve generated from titrating varying concentrations of the kinase.

KinaseAssay S1 Thiophene Probe Synthesis S2 Incubation with PKAc Kinase S1->S2 S3 Hydrophobic Pocket Intercalation S2->S3 S4 Long-Lifetime Luminescence S3->S4

Step-by-step workflow for the thiophene-based ARC-Lum probe kinase activity assay.

Protocol B: RNAP Biofilm Inhibition Assay using Furan Derivatives

Causality: Biofilms present a highly polar EPS matrix. The furan derivative is utilized here because its higher aqueous solubility and lower LogP allow it to penetrate the EPS matrix more effectively to reach the bacterial RNA polymerase without getting trapped in non-specific hydrophobic sinks[5].

  • Biofilm Cultivation: Culture Staphylococcus epidermidis (e.g., CIP 105777) in 96-well microtiter plates using Tryptic Soy Broth supplemented with 0.25% glucose for 24 hours at 37°C to establish mature biofilms[5].

  • Treatment Application: Wash the wells to remove planktonic cells. Apply varying concentrations (1 μM to 100 μM) of the synthesized furan derivative.

  • Control Validation: Include wells treated with Rifampicin (positive control) and vehicle-only wells (negative control). Self-Validation: The positive control must show >80% reduction in biofilm mass, validating the assay's dynamic range[5].

  • Incubation & Staining: Incubate for an additional 24 hours. Wash the wells and stain the remaining biofilm biomass with 0.1% crystal violet solution for 15 minutes.

  • Quantification: Solubilize the crystal violet with 33% acetic acid and measure the optical density (absorbance) at 595 nm using a microplate reader.

References

  • Protein-Induced Long Lifetime Luminescence of Nonmetal Probes, ACS Chemical Biology, [Link]

  • Structure−Activity Relationships of Phenyl-Furanyl-Rhodanines as Inhibitors of RNA Polymerase with Antibacterial Activity on Biofilms, Journal of Medicinal Chemistry, [Link]

  • Substituted thiophene derivatives as anti-cancer agents, Google P
  • Nicotinoyl and Heteroacyl Tryptamine Conjugates: An Extended Series of Novel Dual-and Multi-Action Prodrug Candidates, ChemRxiv, [Link]

  • Furan: A Promising Scaffold for Biological Activity, International Journal of Advanced Biological and Biomedical Research, [Link]

Sources

Comparative

Efficacy of 5-Acetylfuran-2-carboxylic Acid Derivatives as Antimicrobial Agents: A Comparative Guide

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, the furan scaffold has emerged as a pri...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the myriad of heterocyclic compounds investigated, the furan scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This guide provides an in-depth comparative analysis of the antimicrobial efficacy of a promising subclass: 5-acetylfuran-2-carboxylic acid derivatives. We will delve into their synthesis, structure-activity relationships, and performance against various microbial strains, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Rationale for Furan-Based Antimicrobials

The furan nucleus is a core component of several clinically significant antimicrobial agents.[2] Its unique electronic and structural properties allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Derivatives of 5-acetylfuran-2-carboxylic acid, in particular, have garnered attention due to their synthetic accessibility and the potential for introducing a variety of functional groups that can modulate their antimicrobial potency and spectrum.

Synthesis of 5-Acetylfuran-2-carboxylic Acid Derivatives

The synthesis of these derivatives typically begins with commercially available 5-acetylfuran-2-carboxylic acid. The carboxylic acid moiety serves as a versatile handle for the introduction of various functionalities, most commonly through the formation of amide or hydrazone linkages.

A general synthetic approach involves the activation of the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a desired amine or hydrazine to yield the corresponding amide or hydrazide. The resulting hydrazides can be further reacted with a range of aldehydes or ketones to produce a library of hydrazone derivatives. This modular approach allows for the systematic exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 5-acetylfuran-2-carboxylic acid derivatives is intricately linked to the nature of the substituents introduced. Analysis of various studies reveals several key trends:

  • Amide and Hydrazone Moieties: The conversion of the carboxylic acid to amide or hydrazone derivatives is a common strategy to enhance antimicrobial activity. These functional groups can participate in hydrogen bonding interactions with biological targets.

  • Aromatic and Heterocyclic Substituents: The introduction of various aryl and heteroaryl rings on the amide or hydrazone functionality significantly influences the antimicrobial spectrum and potency. Electron-withdrawing or -donating groups on these rings can modulate the electronic properties of the entire molecule, affecting its interaction with microbial targets.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the appended substituents, plays a crucial role in its ability to penetrate microbial cell membranes. An optimal balance of hydrophilicity and lipophilicity is often required for potent antimicrobial activity.

Comparative Antimicrobial Efficacy

The true measure of a novel antimicrobial agent lies in its performance against a panel of clinically relevant microorganisms, especially when compared to existing drugs. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a selection of 5-acetylfuran-2-carboxylic acid derivatives and related furan compounds against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Furan-2-Carboxamide Derivatives

Compound IDDerivative TypeStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
4a Carbamothioyl-furan-2-carboxamide280240[1]
4b Carbamothioyl-furan-2-carboxamide250280[1]
4c Carbamothioyl-furan-2-carboxamide-260[1]
4d Carbamothioyl-furan-2-carboxamide270-[1]
4e Carbamothioyl-furan-2-carboxamide-300[1]
4f Carbamothioyl-furan-2-carboxamide230295[1]
Gentamicin Standard Antibiotic--[1]

Note: '-' indicates data not reported in the cited source.

Table 2: Antifungal Activity of Carbamothioyl-Furan-2-Carboxamide Derivatives

Compound IDFusarium brachygibbosum (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Aspergillus flavus (MIC in µg/mL)Reference
4a 128.3120.7155.3[1]
4b 135.2129.5160.8[1]
4c 140.9133.7175.4[1]
4d 122.1-186.0[1]
4e -130.2180.5[1]
4f 150.7145.8190.0[1]

Note: '-' indicates data not reported in the cited source.

The data indicates that these furan-2-carboxamide derivatives exhibit moderate to good antimicrobial activity. Notably, the antifungal activity appears to be more prominent than the antibacterial activity for some of the tested compounds.[1]

Proposed Mechanism of Action for Non-Nitrofuran Derivatives

While the mechanism of action for nitrofuran antibiotics is well-established and involves the reductive activation of the nitro group to generate reactive intermediates that damage bacterial DNA and ribosomes, the mode of action for furan derivatives lacking the nitro group, such as many 5-acetylfuran-2-carboxylic acid derivatives, is likely different.[3][4][5] Based on studies of analogous antimicrobial heterocyclic compounds, a plausible mechanism involves the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.

These derivatives may act as competitive or non-competitive inhibitors of enzymes crucial for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or metabolic pathways. The varied substituents on the furan scaffold can facilitate binding to the active or allosteric sites of these enzymes.

Proposed_Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Furan_Derivative 5-Acetylfuran-2- carboxylic Acid Derivative Membrane Cell Membrane Furan_Derivative->Membrane Disruption of Membrane Potential Enzyme Essential Enzyme (e.g., DNA Gyrase, DHPS) Furan_Derivative->Enzyme Inhibition Cell_Death Bacterial Cell Death Membrane->Cell_Death Metabolic_Pathway Metabolic Pathway Enzyme->Cell_Death Inhibition of Essential Processes

Caption: Proposed mechanisms of antimicrobial action for 5-acetylfuran-2-carboxylic acid derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of 5-acetylfuran-2-carboxylic acid derivatives using the broth microdilution method.

Materials
  • Test compounds (5-acetylfuran-2-carboxylic acid derivatives)

  • Standard antibiotic (e.g., Gentamicin, Ciprofloxacin)

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure
  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Prepare stock solutions of the test compounds and the standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in the appropriate broth in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds.

    • This will result in a final volume of 200 µL per well and the desired final inoculum concentration.

  • Controls:

    • Growth Control: Include wells containing only the broth and the microbial inoculum (no test compound).

    • Sterility Control: Include wells containing only the sterile broth to check for contamination.

    • Positive Control: Include wells with the standard antibiotic to validate the assay.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria.

    • For fungi, incubate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

    • Growth can be assessed visually as the presence of turbidity or a pellet at the bottom of the well. Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well Plates Inoculum->Inoculate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Inoculate Controls Include Growth, Sterility, & Positive Controls Inoculate->Controls Incubate Incubate Plates (18-24h for Bacteria) Controls->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

Derivatives of 5-acetylfuran-2-carboxylic acid represent a promising class of antimicrobial agents with demonstrated activity against a range of bacterial and fungal pathogens. Their synthetic tractability allows for extensive structural modifications, providing a robust platform for the optimization of their antimicrobial profiles. The comparative data presented in this guide highlights the potential of these compounds, particularly their notable antifungal efficacy.

Future research should focus on elucidating the precise molecular targets and mechanisms of action for non-nitrofuran derivatives to enable rational drug design. Further optimization of the scaffold to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties is warranted. In vivo efficacy studies and toxicological assessments will be critical next steps in translating the in vitro promise of these compounds into clinically viable therapeutic agents.

References

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. PMC. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]

  • Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study. PMC. [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. A Research Article. [Link]

  • Pharmacology | Antimicrobial Resistance Learning Site. Antimicrobial Resistance Learning Site. [Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PMC. [Link]

  • Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. Journal of Antimicrobial Chemotherapy. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PMC. [Link]

  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. [Link]

  • Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. ScienceRise. [Link]

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties. ResearchGate. [Link]

  • Nitrofurantoin. Wikipedia. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking of the 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans against Multiple Targets Linked to Type 2 Diabetes. PubMed. [Link]

  • Synthesis and Structure-Activity Relationship Study of 5a-Carbasugar Analogues of SL0101. ACS Medicinal Chemistry Letters. [Link]

  • A Rhein-Based Derivative Targets Staphylococcus aureus. MDPI. [Link]

  • Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]

  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PMC. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

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Validation

5-Acetylfuran-2-carboxylic Acid vs. FDCA: A Comparative Guide for Advanced Polymer Synthesis

The transition from petroleum-derived plastics to bio-based polymers has positioned furanic compounds at the forefront of materials science and biomedical engineering. While 2,5-Furandicarboxylic acid (FDCA) has establis...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from petroleum-derived plastics to bio-based polymers has positioned furanic compounds at the forefront of materials science and biomedical engineering. While 2,5-Furandicarboxylic acid (FDCA) has established itself as the gold standard for bulk polymer synthesis (acting as a renewable substitute for terephthalic acid)[1], specialized derivatives like 5-Acetylfuran-2-carboxylic acid (5-AFCA) offer unique architectural control for advanced applications.

For researchers and drug development professionals, selecting the correct furan precursor dictates not only the thermomechanical properties of the resulting polymer but also its capacity for post-polymerization modification. This guide objectively compares the mechanistic profiles, structural causalities, and experimental workflows of FDCA and 5-AFCA.

Mechanistic Profiling & Structural Causality

FDCA: The Symmetrical Workhorse

FDCA is a symmetrical diacid[2]. Its primary utility lies in step-growth polycondensation with aliphatic diols (e.g., ethylene glycol) to form linear polyesters like Polyethylene furanoate (PEF).

  • The Causality of Barrier Properties: The furan ring in FDCA possesses a bond angle of ~129° (compared to the 180° angle in the benzene ring of terephthalic acid). This non-linearity, combined with the polarity of the oxygen atom in the furan ring, restricts polymer chain flipping. This restricted mobility yields a higher glass transition temperature ( Tg​ ) and exceptional gas barrier properties, making it highly desirable for packaging and structural materials.

5-AFCA: The Orthogonal Innovator

5-AFCA is an asymmetric molecule containing both a carboxylic acid and a methyl ketone (acetyl group)[3]. It cannot form high-molecular-weight linear polymers on its own. Instead, it functions as a highly specialized end-capper or functional co-monomer .

  • The Causality of Orthogonal Reactivity: Ketones are highly resistant to standard esterification and amidation conditions compared to carboxylic acids. During high-temperature polycondensation, the carboxylic acid of 5-AFCA reacts with diols/diamines, while the ketone group survives intact. This leaves a reactive "hook" at the polymer termini. In drug development, this ketone can subsequently undergo reductive amination or react with hydrazine-derivatized drugs to form acid-labile hydrazone bonds—ideal for targeted drug release in acidic tumor microenvironments.

Quantitative Comparative Data

The following table summarizes the physicochemical properties and polymer synthesis parameters of both precursors.

Feature / Property2,5-Furandicarboxylic Acid (FDCA)5-Acetylfuran-2-carboxylic Acid (5-AFCA)
Molecular Structure Symmetric Diacid ( C6​H4​O5​ )Asymmetric Acid + Ketone ( C7​H6​O4​ )
Molar Mass 156.09 g/mol 154.12 g/mol
Primary Polymer Role Main-chain backbone monomerChain terminator / End-capping agent
Polymerization Type A-A + B-B PolycondensationOrthogonal Functionalization
Target Materials PEF, PBF, Bulk PolyestersStimuli-responsive polymers, Drug conjugates
Key Advantage Superior O2​ / CO2​ gas barrierSurviving ketone for post-modification

Reaction Pathways Visualization

Pathway FDCA FDCA (Symmetric Diacid) PolyCond Polycondensation with Diols FDCA->PolyCond AFCA 5-AFCA (Ketone + Acid) EndCap End-Capping & Orthogonal Rxn AFCA->EndCap PEF PEF / PBF (Bulk Polyesters) PolyCond->PEF High Vacuum High Temp FuncPoly Ketone-Terminated Polymer EndCap->FuncPoly MW Control DrugConjugate Targeted Drug Delivery System FuncPoly->DrugConjugate Hydrazone Linkage

Reaction pathways of FDCA and 5-AFCA in polymer synthesis.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems where the physical or spectroscopic outputs inherently confirm the success of the chemical mechanism.

Protocol A: Step-Growth Polycondensation of PEF from FDCA
  • Objective: Synthesize high-molecular-weight Polyethylene furanoate (PEF).

  • Causality: A two-stage melt process is required. Stage 1 operates under atmospheric pressure to form oligomers without vaporizing the volatile diol. Stage 2 utilizes high vacuum to drive the equilibrium forward by stripping the diol condensate, forcing molecular weight expansion. Titanium(IV) butoxide is selected as the catalyst because it facilitates transesterification without degrading the sensitive furan ring.

  • Step-by-Step:

    • Charge a reactor with FDCA and Ethylene Glycol (1:2 molar ratio) and 0.05 mol% Titanium(IV) butoxide.

    • Stage 1 (Esterification): Heat to 190°C under a continuous N2​ sweep for 2 hours until water evolution ceases.

    • Stage 2 (Polycondensation): Gradually increase the temperature to 230°C while reducing pressure to < 1 mbar over 30 minutes.

    • Maintain conditions for 2–3 hours.

  • Self-Validation: The reaction progress is physically validated by tracking the mechanical torque of the overhead stirrer. A plateau in torque indicates maximum achievable molecular weight. Final validation is achieved via Intrinsic Viscosity (IV) testing (target IV > 0.6 dL/g in dichloroacetic acid).

Protocol B: Synthesis of Ketone-Terminated Polyesters via 5-AFCA
  • Objective: Synthesize a functionalized polymer for drug conjugation using 5-AFCA as an end-capper.

  • Causality: By introducing a calculated molar fraction of 5-AFCA into an FDCA/Diol mixture, the mono-functional 5-AFCA caps the growing polymer chains. Because the acetyl group does not participate in esterification, it remains exclusively at the termini.

  • Step-by-Step:

    • Charge the reactor with FDCA, 1,4-Butanediol, and 5-AFCA (ratio dictates theoretical molecular weight).

    • Perform melt polycondensation identical to Protocol A (190°C N2​ 230°C Vacuum).

    • Dissolve the resulting polymer in chloroform and precipitate in cold methanol to remove unreacted monomers.

  • Self-Validation: Conduct 1H -NMR analysis on the purified polymer. The integration of the acetyl methyl protons (singlet at ~2.4 ppm) against the furan ring protons (multiplet at ~7.2 ppm) provides the experimental Number Average Molecular Weight ( Mn​ ). If the experimental Mn​ matches the theoretical Mn​ , it validates both the completion of the polymerization and the survival of the orthogonal ketone groups.

Workflow Validation Visualization

Workflow Step1 1. Monomer Activation (FDCA + Diol + 5-AFCA) Step2 2. Step-Growth Polymerization (190°C -> 230°C, Vacuum) Step1->Step2 N2 Atmosphere Step3 3. End-Group Validation (1H-NMR & FTIR) Step2->Step3 Torque Increase Step4 4. Post-Polymerization Drug Conjugation Step3->Step4 Ketone Peak Confirmed

Self-validating workflow for 5-AFCA functionalization.

Applications in Drug Development

For drug development professionals, the structural differences between FDCA and 5-AFCA dictate their utility in nanomedicine. While FDCA-based polymers are excellent for inert, biocompatible structural implants or packaging, they lack reactive handles for drug loading.

5-AFCA bridges this gap. The surviving ketone groups on a 5-AFCA-capped polymer can be reacted with hydrazine-functionalized chemotherapeutics (such as Doxorubicin) at room temperature. This forms an acid-labile hydrazone linkage . When these polymer-drug conjugates circulate in the bloodstream (pH 7.4), the bond is stable. Upon endocytosis into a tumor cell's lysosome (pH 5.0 - 5.5), the hydrazone bond rapidly hydrolyzes, releasing the active drug precisely where it is needed. This elegant causality—from monomer selection to physiological trigger—highlights the advanced utility of 5-AFCA over standard furan precursors.

References

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis National Center for Biotechnology Information (PMC)[Link]

  • 2,5-Furandicarboxylic acid - Wikipedia Wikipedia, The Free Encyclopedia[Link]

Sources

Comparative

Spectroscopic Comparison of 5-Substituted Furan-2-Carboxylic Acids: A Technical Guide

Furan-2-carboxylic acids (furoic acids) are privileged scaffolds in medicinal chemistry, materials science, and biomass valorization. The functionalization of the furan ring at the 5-position fundamentally alters the ele...

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Author: BenchChem Technical Support Team. Date: March 2026

Furan-2-carboxylic acids (furoic acids) are privileged scaffolds in medicinal chemistry, materials science, and biomass valorization. The functionalization of the furan ring at the 5-position fundamentally alters the electronic landscape of the molecule. For drug development professionals and synthetic chemists, understanding how these electronic perturbations manifest in spectroscopic data is critical for structural elucidation, quality control, and predicting chemical reactivity.

This guide provides an objective, data-driven comparison of 5-substituted furan-2-carboxylic acids, contrasting the effects of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Mechanistic Overview: The Substituent Effect

The spectroscopic properties of furan-2-carboxylic acids are governed by the delicate interplay of inductive (±I) and mesomeric (±M) effects exerted by the 5-substituent.

  • Electron-Donating Groups (e.g., -CH₃): A 5-methyl group pushes electron density into the furan π -system via hyperconjugation and positive inductive effects (+I). This increased electron density shields the aromatic protons (specifically H-4, adjacent to the substituent), shifting their NMR signals upfield. Furthermore, the enriched π -system enhances conjugation with the 2-carboxylic acid group, increasing the single-bond character of the carbonyl (C=O) bond and lowering its IR stretching frequency.

  • Electron-Withdrawing Groups (e.g., -Br, -NO₂): Halogens like bromine exert a dominant negative inductive effect (-I), while nitro groups exert both strong -I and negative mesomeric (-M) effects. These groups deplete electron density from the furan ring, deshielding the ring protons and shifting their NMR signals downfield. Consequently, the reduced conjugation with the carboxylic acid increases the double-bond character of the C=O bond, pushing the IR stretching frequency to higher wavenumbers.

G cluster_0 Electronic Effects on Furan-2-Carboxylic Acids Core Furan Ring Core Shielding Increased Shielding (Upfield NMR) Core->Shielding via EDG Deshielding Decreased Shielding (Downfield NMR) Core->Deshielding via EWG EDG EDG (-CH3) +I Effect EDG->Core Donates e- EWG EWG (-Br, -NO2) -I / -M Effect EWG->Core Withdraws e-

Logical relationship of substituent electronic effects on furan ring shielding.

Quantitative Spectroscopic Comparison

To objectively compare these effects, we analyze the benchmark data for three representative compounds: 5-Methylfuran-2-carboxylic acid (EDG), 5-Bromofuran-2-carboxylic acid (Weak EWG), and 5-Nitrofuran-2-carboxylic acid (Strong EWG).

The table below synthesizes the ¹H NMR, ¹³C NMR, and FT-IR quantitative data [1][2][3].

CompoundSubstituent Type¹H NMR: H-3 (ppm)¹H NMR: H-4 (ppm)¹³C NMR: C=O (ppm)FT-IR: ν C=O (cm⁻¹)
5-Methylfuran-2-carboxylic acid EDG (-CH₃)~7.10 (d)~6.20 (d)~160.0~1675
5-Bromofuran-2-carboxylic acid EWG (-Br)7.26 (d)6.81 (d)158.71682
5-Nitrofuran-2-carboxylic acid Strong EWG (-NO₂)~7.54 (d)~7.40 (d)~156.01697

Note: NMR data is referenced in DMSO-d₆ or Acetone-d₆. The coupling constant (³J) between H-3 and H-4 in furan rings is typically 3.4–3.8 Hz.

Key Observations:
  • Proton Deshielding: Moving from a methyl to a nitro group causes a massive downfield shift for H-4 (from ~6.20 ppm to ~7.40 ppm), perfectly illustrating the localized electron withdrawal at the 5-position.

  • Carbonyl Carbon Shift: The ¹³C NMR signal for the carboxylic acid carbon shifts upfield as the EWG strength increases. This counterintuitive shift is due to the complex magnetic anisotropy and the disruption of the extended conjugated system by the strong -M effect of the nitro group.

  • IR Stretching Frequency: The ν C=O stretch increases linearly with the electron-withdrawing power of the substituent (1675 cm⁻¹ 1697 cm⁻¹), confirming the increased double-bond character of the carbonyl group[2][3].

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, spectroscopic characterization must follow a self-validating system. The following protocol outlines the exact methodology for acquiring high-fidelity data for these derivatives.

Protocol: Self-Validating Spectroscopic Characterization

Rationale & Causality: Furan-2-carboxylic acids readily form intermolecular hydrogen-bonded dimers in non-polar solvents, which broadens NMR signals and complicates IR interpretation. We utilize DMSO-d₆ for NMR because it acts as a strong hydrogen-bond acceptor, effectively disrupting these dimers and yielding sharp, monomeric signals (especially for the -COOH proton, which appears >13.0 ppm) [1].

Step 1: Sample Preparation
  • Weigh exactly 15 mg of the highly purified 5-substituted furan-2-carboxylic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal standard).

  • Vortex the mixture for 30 seconds until complete dissolution is achieved. Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: NMR Acquisition (Bruker Avance 400 MHz)
  • Tuning and Matching: Insert the sample and perform automatic tuning and matching (ATM) for both ¹H and ¹³C nuclei to optimize the probe's sensitivity for the specific dielectric constant of DMSO.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d₆. Perform gradient shimming (TopShim) to ensure a homogeneous magnetic field, validating the shim quality by checking the full width at half maximum (FWHM) of the TMS peak (must be < 1.0 Hz).

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Acquire 512 scans using a standard proton-decoupled sequence (e.g., zgpg30) with a D1 of 2 seconds.

Step 3: FT-IR Acquisition (ATR Method)

Causality: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption (water absorbs strongly at ~3300 cm⁻¹ and ~1640 cm⁻¹), which can mask the critical C=O and O-H stretching frequencies of the carboxylic acid.

  • Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Place 2-3 mg of the neat, solid furan derivative directly onto the crystal. Apply consistent pressure using the ATR anvil.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Step 4: Data Validation
  • Internal Validation: Confirm the presence of the DMSO pentet at 2.50 ppm in the ¹H spectrum and the septet at 39.52 ppm in the ¹³C spectrum.

  • Integration: Ensure the integration ratio of the furan ring protons (H-3 : H-4) is exactly 1:1.

Workflow Prep 1. Sample Prep (DMSO-d6 / TMS) NMR 2. NMR Acquisition (1H & 13C) Prep->NMR IR 3. FT-IR Acquisition (ATR Method) Prep->IR Analysis 4. Spectral Analysis (Shift Correlation) NMR->Analysis IR->Analysis

Step-by-step spectroscopic characterization workflow for furan derivatives.

References

  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations, ACS Sustainable Chemistry & Engineering,[Link]

  • A Class of 5-Nitro-2-furancarboxylamides with Potent Trypanocidal Activity against Trypanosoma brucei in Vitro, Journal of Medicinal Chemistry,[Link]

  • N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide, MDPI Molbank,[Link]

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